MK-2894
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3NO3S/c1-14-20(13-16-3-7-19(8-4-16)25(26,27)28)21(15(2)33-14)22(30)29-24(11-12-24)18-9-5-17(6-10-18)23(31)32/h3-10H,11-13H2,1-2H3,(H,29,30)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZQFVRFJCGDKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)C(=O)NC2(CC2)C3=CC=C(C=C3)C(=O)O)CC4=CC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648063 | |
| Record name | 4-{1-[(2,5-Dimethyl-4-{[4-(trifluoromethyl)phenyl]methyl}thiophene-3-carbonyl)amino]cyclopropyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006036-87-8 | |
| Record name | 4-{1-[(2,5-Dimethyl-4-{[4-(trifluoromethyl)phenyl]methyl}thiophene-3-carbonyl)amino]cyclopropyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
MK-2894: A Deep Dive into its Mechanism of Action as a Selective EP4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of MK-2894, a potent and selective antagonist of the E prostanoid receptor 4 (EP4). The document details the core pharmacology, signaling pathways, and key experimental data that define its activity.
Core Mechanism of Action
This compound exerts its pharmacological effects by acting as a high-affinity, selective, and orally active full antagonist of the EP4 receptor.[1][2] The primary mechanism involves the competitive inhibition of prostaglandin E2 (PGE2) binding to the EP4 receptor.[3] This blockade prevents the activation of downstream intracellular signaling cascades that are typically initiated by PGE2, a key mediator of inflammation, pain, and various cellular processes.[3][4]
The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by PGE2, primarily couples to the stimulatory Gαs protein. This coupling leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5][6] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA) and other cAMP effectors, leading to a variety of cellular responses.[3][7][8] this compound effectively inhibits this PGE2-induced accumulation of cAMP.[1][2]
Beyond the canonical Gαs-cAMP pathway, the EP4 receptor has also been shown to couple to alternative signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) pathway, potentially through Gαi coupling.[7][8] By blocking the initial ligand-receptor interaction, this compound is presumed to inhibit these alternative pathways as well. The antagonism of these signaling cascades underlies the anti-inflammatory, analgesic, and potential anti-tumor properties of this compound observed in preclinical models.[1][9]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | 0.56 nM | HEK293 cells overexpressing human EP4 | [1][2] |
| Functional Potency (IC50) | 2.5 nM | HEK293 cells (PGE2-induced cAMP accumulation) | [1][2] |
| Functional Potency (IC50) | 11 nM | Human Whole Blood (HWB) cells (PGE2-induced cAMP accumulation) | [1] |
Table 2: In Vivo Efficacy of this compound in Rat Models
| Model | Parameter | Value | Dosing Regimen | Reference |
| Carrageenan-Induced Mechanical Hyperalgesia | ED50 | 0.36 mg/kg | Single oral administration | [2] |
| Adjuvant-Induced Arthritis (Chronic Paw Swelling) | ED50 | 0.02 mg/kg/day | Daily oral administration | [2] |
| Adjuvant-Induced Arthritis (Complete Inhibition of Secondary Paw Swelling) | ED100 | 0.1 mg/kg/day | Daily oral administration |
Table 3: Pharmacokinetic Profile of this compound in Dogs and Mice
| Species | Parameter | Value | Route of Administration | Reference |
| Dog | Bioavailability (F) | 32% | Oral (5 mg/kg) vs. Intravenous (1 mg/kg) | |
| Dog | Clearance (CL) | 23 mL/min/kg | Intravenous | |
| Dog | Volume of Distribution (Vdss) | 0.91 L/kg | Intravenous | |
| Mouse | Elimination Half-life (T1/2) | 8.8 h | Oral (5 mg/kg) | |
| Mouse | Maximum Concentration (Cmax) | 3.3 µM | Oral (5 mg/kg) |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for the characterization of this compound.
Caption: PGE2-EP4 signaling and its inhibition by this compound.
Caption: Experimental workflow for characterizing this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
In Vitro Assays
1. EP4 Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the human EP4 receptor.
-
Materials:
-
Cell membranes from HEK293 cells stably overexpressing the human EP4 receptor.
-
Radioligand: [³H]-PGE2.
-
Non-specific binding control: Unlabeled PGE2 (high concentration).
-
Test compound: this compound at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Protocol:
-
In a 96-well plate, combine the HEK293-hEP4 cell membranes, [³H]-PGE2 (at a concentration near its Kd), and varying concentrations of this compound or vehicle control.
-
For total binding wells, only membranes and radioligand are added. For non-specific binding wells, membranes, radioligand, and a saturating concentration of unlabeled PGE2 are added.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Accumulation Functional Assay
-
Objective: To measure the functional potency (IC50) of this compound in inhibiting PGE2-stimulated cAMP production.
-
Materials:
-
HEK293 cells stably expressing the human EP4 receptor.
-
Cell culture medium.
-
Test compound: this compound at various concentrations.
-
Agonist: PGE2.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor).[10][11][12]
-
-
Protocol:
-
Seed HEK293-hEP4 cells in a 96-well or 384-well plate and incubate overnight.[13]
-
Remove the culture medium and replace it with stimulation buffer containing a PDE inhibitor.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells by adding PGE2 at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen detection kit.
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, representing the concentration of this compound that inhibits 50% of the PGE2-induced cAMP response.
-
In Vivo Models
1. Carrageenan-Induced Mechanical Hyperalgesia in Rats
-
Objective: To assess the acute anti-inflammatory and analgesic activity of this compound.
-
Materials:
-
Male Sprague-Dawley rats.
-
Carrageenan solution (e.g., 1-2% in sterile saline).[14]
-
Test compound: this compound formulated for oral administration.
-
Electronic von Frey apparatus or calibrated von Frey filaments.
-
-
Protocol:
-
Acclimate the rats to the testing environment and establish a baseline paw withdrawal threshold to mechanical stimulation using the von Frey apparatus.
-
Administer this compound or vehicle orally at various doses.
-
After a set pre-treatment time (e.g., 1 hour), induce inflammation by injecting a small volume (e.g., 100 µL) of carrageenan solution into the plantar surface of one hind paw.[14]
-
At a specific time point post-carrageenan injection (e.g., 3 hours, when peak inflammation is expected), measure the paw withdrawal threshold in response to mechanical stimulation.[15]
-
Hyperalgesia is indicated by a significant decrease in the paw withdrawal threshold in the vehicle-treated group compared to baseline.
-
The anti-hyperalgesic effect of this compound is quantified as the reversal of this carrageenan-induced decrease in paw withdrawal threshold.
-
Plot the percentage of inhibition of hyperalgesia against the dose of this compound to calculate the ED50 value.
-
2. Adjuvant-Induced Arthritis (AIA) in Rats
-
Objective: To evaluate the efficacy of this compound in a model of chronic inflammation and arthritis.
-
Materials:
-
Male Lewis or Sprague-Dawley rats (susceptible strains).
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum.[16][17]
-
Test compound: this compound formulated for daily oral administration.
-
Plethysmometer or digital calipers to measure paw volume/thickness.
-
-
Protocol:
-
On Day 0, induce arthritis by a single subcutaneous injection of CFA into the footpad or at the base of the tail of each rat.[5][18]
-
Begin daily oral administration of this compound or vehicle according to the desired dosing paradigm (e.g., prophylactic, starting on Day 0, or therapeutic, starting after the onset of clinical signs).[5]
-
Monitor the animals regularly for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.
-
Measure the volume of both the injected (primary lesion) and contralateral (secondary, immune-mediated lesion) hind paws at regular intervals throughout the study (e.g., daily or every other day for up to 21-28 days).
-
The primary endpoint is the inhibition of the increase in paw volume in the this compound-treated groups compared to the vehicle-treated group.
-
At the end of the study, secondary endpoints such as body weight, spleen weight, and histological analysis of the joints can also be assessed.
-
Calculate the dose-dependent inhibition of paw swelling to determine the ED50 value for chronic anti-inflammatory activity.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. PGE2 Signaling Through the EP4 Receptor on Fibroblasts Upregulates RANKL and Stimulates Osteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 11. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. aragen.com [aragen.com]
- 15. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chondrex.com [chondrex.com]
- 17. maokangbio.com [maokangbio.com]
- 18. Adjuvant-Induced Arthritis Model [chondrex.com]
An In-depth Technical Guide to the EP4 Receptor Binding Affinity of MK-2894
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics and mechanism of action of MK-2894, a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4). This document includes quantitative binding affinity data, detailed experimental protocols for in-vitro characterization, and visualizations of the associated signaling pathways and experimental workflows.
Core Concepts: this compound and the EP4 Receptor
Prostaglandin E2 is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and cancer.[1] It exerts its effects through four G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, is a critical target in inflammatory diseases and immuno-oncology due to its role in mediating pro-inflammatory and immunosuppressive signals.[1][2]
This compound is a second-generation, orally active antagonist that demonstrates high affinity and selectivity for the human EP4 receptor.[3][4] Its potent anti-inflammatory properties have been demonstrated in several preclinical animal models of pain and inflammation.[3][4]
Quantitative Binding Affinity and Functional Potency of this compound
The binding affinity and functional antagonism of this compound at the human EP4 receptor have been characterized through various in-vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value (nM) | Assay Type | Cell Line | Reference |
| K | 0.56 | Radioligand Binding Assay | HEK293 (human EP4) | [3] |
| IC | 2.5 | cAMP Functional Assay | HEK293 (human EP4) | [3][5] |
| IC | 11 | cAMP Functional Assay | HWB cells | [3] |
Table 1: Binding Affinity and Functional Potency of this compound
EP4 Receptor Signaling Pathways
The EP4 receptor is primarily coupled to the Gαs protein, which, upon activation by an agonist like PGE2, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[6][7] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[8][9]
However, emerging evidence indicates that EP4 signaling is more complex, involving alternative pathways. The receptor can also couple to Gαi, which can inhibit adenylyl cyclase, and can signal through β-arrestin and phosphatidylinositol 3-kinase (PI3K) pathways.[7][10] This diversity in signaling allows for a wide range of cellular responses.
EP4 Receptor Signaling Pathways
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the binding and functional activity of EP4 receptor antagonists like this compound.
Radioligand Binding Assay (Competition Assay)
This assay determines the affinity (Ki) of a test compound (e.g., this compound) for the EP4 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably overexpressing the human EP4 receptor.
-
Radioligand: [³H]PGE2 (Tritiated Prostaglandin E2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[2]
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled PGE2.
-
Filtration System: 96-well plate harvester with GF/C filters (pre-soaked in 0.3% polyethyleneimine).[2]
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Assay Setup (in a 96-well plate):
-
To each well, add:
-
150 µL of cell membrane preparation (typically 5-20 µg of protein).[2]
-
50 µL of serially diluted this compound or control (assay buffer for total binding, unlabeled PGE2 for non-specific binding).
-
50 µL of [³H]PGE2 at a constant concentration (near its K
dvalue).
-
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation.[2]
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the GF/C filters to separate bound from free radioligand.[2]
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC
50value (the concentration of this compound that inhibits 50% of specific [³H]PGE2 binding). -
Calculate the K
ivalue using the Cheng-Prusoff equation: Ki= IC50/ (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kdis its dissociation constant.
-
cAMP Functional Assay (Antagonist Mode)
This assay measures the ability of an antagonist to inhibit the production of cAMP induced by an agonist, thereby determining its functional potency (IC50).
Materials:
-
Cells: HEK293 cells stably expressing the human EP4 receptor.
-
Agonist: PGE2.
-
Test Compound: this compound, serially diluted.
-
Assay Medium: DMEM or other suitable cell culture medium.
-
cAMP Detection Kit: A commercial kit based on principles like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or a luciferase reporter system.[11]
Procedure:
-
Cell Seeding:
-
Antagonist Pre-incubation:
-
Remove the culture medium and add serially diluted this compound to the wells.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow the antagonist to bind to the receptors.[11]
-
-
Agonist Stimulation:
-
Add a fixed concentration of PGE2 (typically the EC
80concentration, which gives 80% of the maximal response) to all wells except the basal control. -
Incubate for an appropriate time (e.g., 5-30 minutes) at 37°C to stimulate cAMP production.[11]
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP level against the log concentration of this compound.
-
Determine the IC
50value, which is the concentration of this compound that causes a 50% inhibition of the PGE2-induced cAMP response.
-
Experimental Workflow for EP4 Antagonist Characterization
The characterization of a novel EP4 antagonist like this compound typically follows a logical progression from initial binding studies to functional cellular assays and selectivity profiling.
Workflow for EP4 Antagonist Characterization
References
- 1. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (this compound), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 7. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. bpsbioscience.com [bpsbioscience.com]
What is the chemical structure of MK-2894?
An In-depth Technical Guide to MK-2894
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent, selective, and orally active antagonist of the prostaglandin E2 (PGE2) E prostanoid receptor 4 (EP4).[1] Identified by the chemical name 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid, this small molecule has demonstrated significant anti-inflammatory and analgesic properties in various preclinical models.[1][2] Its high affinity and selectivity for the EP4 receptor make it a valuable tool for investigating the role of the PGE2/EP4 signaling pathway in pathophysiology and a potential therapeutic alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and coxibs, with a more favorable gastrointestinal tolerability profile.[2][3] This document provides a comprehensive overview of the chemical structure, mechanism of action, pharmacological data, and key experimental protocols related to this compound.
Chemical Structure and Properties
This compound is a synthetic organic compound belonging to the thiophene carboxamide class.[4] Its structure is characterized by a central thiophene ring, a cyclopropyl-benzoic acid moiety, and a trifluoromethylbenzyl group.
-
IUPAC Name: 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid[1][2]
-
CAS Number: 1006036-87-8[1]
-
Molecular Formula: C26H24F3NO3S[5]
-
Molecular Weight: 473.51 g/mol [5]
-
SMILES: Cc1sc(c(C(=O)NC2(CC2)c2ccc(C(O)=O)cc2)c1C)Cc1ccc(cc1)C(F)(F)F[6]
Mechanism of Action
This compound functions as a competitive antagonist at the EP4 receptor, a G-protein coupled receptor (GPCR). The endogenous ligand for this receptor is prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[7][8]
The EP4 receptor primarily couples to the Gαs protein, which, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[7][9][10] This signaling cascade is involved in mediating inflammatory responses.[11] Unlike other prostanoid receptors, the EP4 receptor can also couple to alternative pathways, such as the phosphatidylinositol 3-kinase (PI3K) pathway.[9][10][11] By binding to the EP4 receptor with high affinity, this compound blocks the binding of PGE2, thereby inhibiting these downstream signaling events and exerting its anti-inflammatory and analgesic effects.[7]
Below is a diagram illustrating the PGE2/EP4 signaling pathway and the inhibitory point of this compound.
Pharmacological Data
The potency, selectivity, and pharmacokinetic profile of this compound have been characterized in various preclinical studies.
In Vitro Potency and Selectivity
This compound is a high-affinity, full antagonist of the EP4 receptor.[1] Its potency has been quantified through binding and functional assays.
| Parameter | Species | Cell Line | Value | Reference |
| Binding Affinity (Ki) | Human | HEK 293 (EP4 expressing) | 0.56 nM | [1][3] |
| Functional Potency (IC50) | Human | HEK 293 (EP4 expressing) | 2.5 nM | [1][3] |
| Functional Potency (IC50) | Human | HWB cells | 11 nM | [1] |
In Vivo Pharmacokinetics
The pharmacokinetic properties of this compound have been evaluated in multiple species, demonstrating its suitability for oral administration.
| Species | Dose (p.o.) | Dose (i.v.) | Bioavailability (F) | Clearance (CL) | Vdss | T½ | Cmax | Reference |
| Dog | 5 mg/kg | 1 mg/kg | 32% | 23 mL/min/kg | 0.91 L/kg | 8.8 h | 3.3 µM | [1] |
| Mouse | 20 mg/kg | 5 mg/kg | 21% | 23 mL/min/kg | 7.6 L/kg | 15 h | 1.4 µM | [1] |
In Vivo Efficacy
This compound has shown potent anti-inflammatory and anti-nociceptive effects in rodent models of arthritis and acute inflammation.
| Model | Species | Endpoint | Dosing Regimen | Efficacy | Reference |
| Adjuvant-Induced Arthritis (AIA) | Rat | Chronic Paw Swelling (Primary & Secondary) | 0.1-10 mg/kg/day (p.o.) for 5 days | ED50 = 0.02 mg/kg/day | [1] |
| Adjuvant-Induced Arthritis (AIA) | Rat | Secondary Paw Swelling | 0.1 mg/kg/day (p.o.) | ED100 (Complete Inhibition) | [1] |
| Carrageenan-Induced Hyperalgesia | Rat | Mechanical Pain Response | 0.1-10 mg/kg (p.o.), single dose | ED50 = 0.36 mg/kg | [1][3] |
Key Experimental Protocols
The following sections detail the methodologies used to characterize this compound.
Protocol: EP4 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the human EP4 receptor.
-
Materials:
-
Membranes from HEK 293 cells overexpressing the human EP4 receptor.[3]
-
Radioligand (e.g., [3H]PGE2).
-
This compound test compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of [3H]PGE2 and varying concentrations of this compound.
-
Allow the reaction to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 of displacement using the Cheng-Prusoff equation.
-
Protocol: PGE2-Induced cAMP Accumulation Assay
-
Objective: To measure the functional antagonist activity of this compound by its ability to inhibit PGE2-stimulated cAMP production.[1]
-
Materials:
-
HEK 293 cells expressing the human EP4 receptor.[1]
-
Prostaglandin E2 (PGE2).
-
This compound test compound at various concentrations.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Plate HEK-293-hEP4 cells in multi-well plates and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor.
-
Stimulate the cells with a fixed concentration of PGE2 (e.g., EC80).
-
Incubate for a defined period to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
Determine the IC50 value by plotting the inhibition of cAMP production against the concentration of this compound.
-
Protocol: Adjuvant-Induced Arthritis (AIA) Model in Rats
-
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a chronic arthritis model.[1]
-
Materials:
-
Male Sprague-Dawley or Lewis rats.[2]
-
Complete Freund's Adjuvant (CFA).
-
This compound formulated for oral administration.
-
Plein-air calipers or plethysmometer for paw volume measurement.
-
-
Procedure:
-
Induction: Induce arthritis by a single subplantar injection of CFA into the right hind paw of the rats on day 0.
-
Treatment: Begin oral administration of this compound or vehicle control daily, starting from the day of induction or after the establishment of arthritis, for a specified duration (e.g., 5 days).[1]
-
Assessment:
-
Measure the volume of both the injected (primary) and contralateral (secondary) hind paws at regular intervals to assess swelling.
-
At the end of the study, other endpoints such as joint histology, inflammatory cell infiltration, and bone erosion can be assessed.
-
-
Analysis: Calculate the percentage inhibition of paw swelling for each dose group compared to the vehicle control group to determine the ED50.
-
Below is a workflow diagram for the Adjuvant-Induced Arthritis (AIA) model.
Conclusion
This compound is a well-characterized, potent, and selective EP4 receptor antagonist with a robust preclinical data package supporting its anti-inflammatory and analgesic potential. Its favorable pharmacokinetic and safety profile distinguishes it from traditional NSAIDs. The detailed chemical, pharmacological, and methodological information provided in this guide serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are investigating the therapeutic potential of targeting the PGE2-EP4 signaling axis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (this compound), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 7. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 8. Design and synthesis of Prostanoid EP4 receptor antagonists for treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of MK-2894: A Technical Guide to a Potent and Selective EP4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of MK-2894, a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). This compound, chemically known as 4-{1-[({2,5-Dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic Acid, emerged as a promising second-generation anti-inflammatory agent. This document details its mechanism of action, summarizes key in vitro and in vivo data, outlines its synthetic route, and describes the experimental methodologies used in its evaluation.
Introduction: The Rationale for a Selective EP4 Antagonist
Prostaglandin E2 is a key mediator of inflammation and pain, exerting its effects through four receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has been identified as a critical player in inflammatory processes, making it an attractive target for therapeutic intervention. While non-steroidal anti-inflammatory drugs (NSAIDs) are effective, their broad inhibition of cyclooxygenase (COX) enzymes can lead to gastrointestinal and cardiovascular side effects. The development of selective EP4 receptor antagonists represents a more targeted approach, aiming to provide potent anti-inflammatory and analgesic effects with an improved safety profile.
This compound was developed as a second-generation EP4 antagonist to address limitations of earlier compounds, such as metabolic instability.[1] It is a potent, selective, and orally active full antagonist of the EP4 receptor.[2]
Mechanism of Action and Signaling Pathway
This compound functions by competitively binding to the EP4 receptor, thereby blocking the binding of its endogenous ligand, PGE2.[3] The EP4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit (Gαs) to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[3] Additionally, the EP4 receptor can signal through the phosphatidylinositol 3-kinase (PI3K) pathway.[4] By antagonizing this receptor, this compound effectively inhibits these downstream signaling cascades, leading to the attenuation of inflammatory and pain responses.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Affinity[2][5]
| Parameter | Species | Cell Line | Value |
| Ki | Human | HEK 293 (EP4 expressing) | 0.56 nM |
| IC50 | Human | HEK 293 (cAMP accumulation) | 2.5 nM |
| IC50 | Rat | HWB (cAMP accumulation) | 11 nM |
Table 2: In Vivo Efficacy in Rat Models of Pain and Inflammation[2][5]
| Model | Parameter | Value |
| Carrageenan-induced Hyperalgesia | ED50 | 0.36 mg/kg (single oral dose) |
| Adjuvant-induced Arthritis (Chronic Paw Swelling) | ED50 | 0.02 mg/kg/day (oral) |
| Adjuvant-induced Arthritis (Secondary Paw Swelling) | ED100 | 0.1 mg/kg/day (oral) |
Table 3: Pharmacokinetic Profile of this compound[2]
| Species | Dose (mg/kg) | Route | F (%) | CL (mL/min/kg) | Vdss (L/kg) | T1/2 (h) | Cmax (µM) |
| Dog | 5 | Oral | 32 | 23 | 0.91 | 8.8 | 3.3 |
| Dog | 1 | IV | - | 23 | 0.91 | 8.8 | - |
Synthesis of this compound
The synthesis of this compound is outlined in the primary literature and involves a multi-step sequence starting from commercially available materials.[1] The following diagram illustrates the general synthetic workflow.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and biological evaluation of this compound are described in the primary publication by Blouin et al. (2010).[1] While the full text of this publication was not accessible for this review, this section outlines the general methodologies employed based on available information.
General Synthetic Chemistry
The synthesis of this compound involves standard organic chemistry transformations. Key steps include:
-
Halogenation: Bromination and chlorination of the thiophene ring are accomplished using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), respectively.[1]
-
Oxidation: A Swern oxidation is utilized to convert a primary alcohol to an aldehyde.[1]
-
Carbon-Carbon Bond Formation: A Grignard reaction is employed to introduce an aryl group.[1]
-
Reduction: Deoxygenation of a secondary alcohol is achieved using triethylsilane in the presence of trifluoroacetic acid.[1]
-
Amide Coupling: The final step involves the coupling of the thiophene carboxylic acid core with the aminocyclopropyl benzoic acid moiety, likely using standard peptide coupling reagents.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the EP4 receptor.
-
Objective: To measure the displacement of a radiolabeled ligand from the EP4 receptor by this compound.
-
General Procedure:
-
Membranes from cells overexpressing the human EP4 receptor (e.g., HEK 293 cells) are prepared.
-
The membranes are incubated with a constant concentration of a radiolabeled EP4 ligand (e.g., [3H]PGE2) and varying concentrations of this compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The IC50 value is determined by non-linear regression analysis and converted to a Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the ability of this compound to antagonize PGE2-induced cAMP production.
-
Objective: To determine the functional potency (IC50) of this compound in blocking EP4 receptor signaling.
-
General Procedure:
-
Cells expressing the EP4 receptor (e.g., HEK 293 or rat HWB cells) are plated.
-
The cells are pre-incubated with varying concentrations of this compound.
-
The cells are then stimulated with a fixed concentration of PGE2 to induce cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a suitable detection method, such as a competitive immunoassay (e.g., HTRF).
-
The IC50 value is determined by analyzing the concentration-response curve.
-
In Vivo Models of Pain and Inflammation
-
Carrageenan-induced Hyperalgesia in Rats:
-
Objective: To assess the acute anti-inflammatory and analgesic activity of this compound.
-
General Procedure:
-
A baseline pain threshold is established in rats.
-
Carrageenan is injected into the paw to induce localized inflammation and hyperalgesia.
-
This compound is administered orally at various doses.
-
The pain threshold is measured at specific time points after drug administration.
-
The dose required to produce a 50% reversal of hyperalgesia (ED50) is calculated.[2]
-
-
-
Adjuvant-induced Arthritis (AIA) in Rats:
-
Objective: To evaluate the efficacy of this compound in a chronic model of inflammatory arthritis.
-
General Procedure:
-
Arthritis is induced by injecting an adjuvant (e.g., Freund's complete adjuvant) into the paw.
-
This compound is administered orally daily for a specified period.
-
Paw swelling (a measure of inflammation) is monitored over time in both the injected (primary) and contralateral (secondary) paws.
-
The dose required to inhibit paw swelling by 50% (ED50) is determined.[2]
-
-
Clinical Development Status
As of the latest available information, there are no public records of this compound entering clinical trials. While other selective EP4 antagonists have progressed into clinical development for various indications, the clinical status of this compound remains undisclosed.
Conclusion
This compound is a potent and selective second-generation EP4 receptor antagonist with a promising preclinical profile. It demonstrates high affinity and functional antagonism of the EP4 receptor, translating to significant efficacy in animal models of acute and chronic inflammation and pain. Its favorable pharmacokinetic properties further support its potential as a therapeutic agent. While its clinical development status is unknown, the data presented in this guide highlight the potential of selective EP4 receptor antagonism as a targeted therapeutic strategy for inflammatory disorders.
References
In Vitro Profile of MK-2894: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacological profile of MK-2894, a potent and selective antagonist of the E prostanoid receptor 4 (EP4). The information presented herein is intended to support researchers and drug development professionals in their exploration of this compound for various therapeutic applications, particularly in the context of inflammation, pain, and oncology.
Core Pharmacological Data
This compound is characterized as a high-affinity, orally active, and selective full antagonist of the EP4 receptor.[1][2] Its primary mechanism of action involves blocking the binding of prostaglandin E2 (PGE2) to the EP4 receptor, thereby inhibiting downstream signaling pathways.[3]
Quantitative In Vitro Activity
The following table summarizes the key quantitative metrics that define the in vitro potency and selectivity of this compound.
| Parameter | Value | Cell Line / System | Assay Type | Reference |
| Binding Affinity (Ki) | 0.56 nM | HEK 293 cells overexpressing human EP1-4 | Radioligand Binding Assay | [1][2][4] |
| Functional Potency (IC50) | 2.5 nM | HEK 293 cells (human) | PGE2-induced cAMP Accumulation | [1][2][4] |
| Functional Potency (IC50) | 11 nM | HWB cells (human whole blood) | PGE2-induced cAMP Accumulation | [1][2] |
Key Experimental Protocols
The following sections detail the methodologies for the principal in vitro assays used to characterize the pharmacological activity of this compound.
Radioligand Binding Assay (for Ki Determination)
This assay is designed to determine the binding affinity of this compound for the human EP4 receptor compared to other prostanoid receptor subtypes (EP1, EP2, EP3).
Methodology:
-
Membrane Preparation: Membranes are prepared from Human Embryonic Kidney (HEK) 293 cell lines engineered to overexpress individual human EP1, EP2, EP3, or EP4 receptors.[4]
-
Incubation: In a 96-well format, membranes (1-20 µ g/well ) are incubated with a radiolabeled ligand, such as [3H]-PGE2, at a concentration near its dissociation constant (Kd).[5]
-
Compound Addition: A dilution series of this compound is added to the wells to generate a 10-point concentration-response curve.[5]
-
Equilibration: The mixture is incubated for approximately 90 minutes at 25°C to allow binding to reach equilibrium.[5]
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is then quantified using a scintillation counter.
-
Data Analysis: The Ki value is calculated from the IC50 value (the concentration of this compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
PGE2-Induced cAMP Accumulation Assay (for IC50 Determination)
This functional cell-based assay measures the ability of this compound to antagonize the activation of the EP4 receptor by its natural ligand, PGE2.
Methodology:
-
Cell Culture: HEK 293 cells, which endogenously express the EP4 receptor, are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum.[6]
-
Plating: Cells are plated in 96-well plates at a density of 2 x 10^4 cells per well in a serum-free assay medium and incubated for 4-6 hours.[6]
-
Compound Pre-incubation: Various concentrations of this compound are added to the cells and pre-incubated to allow for receptor binding.
-
Stimulation: The cells are then stimulated with a fixed concentration of PGE2 (e.g., 3 ng/mL) to induce the production of cyclic adenosine monophosphate (cAMP).[6]
-
Lysis and Detection: After an incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection method, such as a competitive immunoassay or a reporter gene assay linked to a cAMP response element (CRE).[6]
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the PGE2-induced cAMP production, is determined by non-linear regression analysis of the concentration-response data.[1][4][6]
Visualized Mechanisms and Workflows
EP4 Receptor Signaling Pathway
The EP4 receptor is a G-protein coupled receptor (GPCR).[3] Upon binding of its endogenous ligand, PGE2, the receptor couples to the Gs alpha subunit (Gαs), which activates adenylyl cyclase.[7] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][7] The resulting increase in intracellular cAMP levels activates downstream effectors like Protein Kinase A (PKA), leading to various cellular responses.[3] this compound acts as a competitive antagonist, blocking PGE2 from binding to the EP4 receptor and thereby preventing this signaling cascade.[3]
Caption: EP4 receptor signaling pathway and the antagonistic action of this compound.
In Vitro Functional Assay Workflow
The following diagram illustrates the sequential steps of a typical cell-based functional assay, such as the cAMP accumulation assay, used to determine the inhibitory potency of this compound.
Caption: Workflow for determining the IC50 of this compound in a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 4. apexbt.com [apexbt.com]
- 5. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
The Preclinical Pharmacokinetic Profile of MK-2894: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2894 is a potent and selective antagonist of the prostaglandin E2 receptor subtype 4 (EP4).[1][2] As a key mediator in the inflammatory cascade, the EP4 receptor represents a significant therapeutic target for a range of inflammatory conditions, including pain and arthritis.[1][2] By competitively binding to the EP4 receptor, this compound effectively blocks the downstream signaling initiated by prostaglandin E2 (PGE2), thereby mitigating the inflammatory response.[2] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, summarizing key data from various animal models and detailing the likely experimental methodologies employed in its evaluation.
Mechanism of Action: Antagonism of the PGE2-EP4 Signaling Pathway
This compound exerts its pharmacological effect by inhibiting the PGE2-EP4 signaling pathway. The binding of the endogenous ligand PGE2 to the G-protein coupled EP4 receptor typically triggers a cascade of intracellular events, primarily the activation of adenylyl cyclase, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels.[3][4][5][6][7] This elevation in cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB), leading to the transcription of pro-inflammatory genes.[3][4][6] this compound, as a selective antagonist, competitively inhibits the binding of PGE2 to the EP4 receptor, thus preventing this signaling cascade and the subsequent inflammatory response.[2]
Preclinical Pharmacokinetic Data
Pharmacokinetic studies of this compound have been conducted in several preclinical species, including mice, rats, and dogs. The following tables summarize the key pharmacokinetic parameters following intravenous (IV) and oral (PO) administration.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | IV Administration (5 mg/kg) | PO Administration (20 mg/kg) |
| Cmax | - | 1.4 µM |
| T½ (h) | - | 15 |
| CL (mL/min/kg) | 23 | - |
| Vdss (L/kg) | 7.6 | - |
| F (%) | - | 21 |
| Data sourced from MedchemExpress, citing Blouin M, et al. J Med Chem. 2010. |
Table 2: Pharmacokinetic Parameters of this compound in SD-Rats
| Parameter | IV Administration | PO Administration (20 mg/kg) |
| Cmax | - | 4.5 µM |
| T½ (h) | 4.5 | - |
| CL (mL/min/kg) | 9.2 | - |
| Vdss (L/kg) | 2.6 | - |
| F (%) | - | 29 |
| Data sourced from MedchemExpress, citing Blouin M, et al. J Med Chem. 2010. IV dose not specified. |
Table 3: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |
| Cmax | - | 3.3 µM |
| T½ (h) | 8.8 | - |
| CL (mL/min/kg) | 23 | - |
| Vdss (L/kg) | 0.91 | - |
| F (%) | - | 32 |
| Data sourced from MedchemExpress, citing Blouin M, et al. J Med Chem. 2010. |
Experimental Protocols
While the specific, detailed protocols for the preclinical evaluation of this compound are not fully available in the public domain, the following sections describe the standard and likely methodologies employed for pharmacokinetic and in vivo efficacy studies of a novel small molecule entity like this compound.
Preclinical Pharmacokinetic Study Workflow
A typical preclinical pharmacokinetic study for an orally administered drug candidate involves several key stages, from initial formulation to data analysis.
Bioanalytical Method: LC-MS/MS
The quantification of this compound in plasma samples was likely performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for the accurate measurement of drug concentrations in complex biological matrices. A typical method would involve:
-
Sample Preparation: Protein precipitation of plasma samples with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins.
-
Chromatographic Separation: Separation of the analyte from endogenous plasma components on a reverse-phase HPLC column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive or negative electrospray ionization. Specific precursor-to-product ion transitions for this compound and an internal standard would be monitored for quantification.
-
Method Validation: The method would be validated according to regulatory guidelines for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.
In Vivo Efficacy Models
This compound has demonstrated efficacy in preclinical models of inflammatory pain.
Carrageenan-Induced Mechanical Hyperalgesia in Rats: This is a widely used model of acute inflammation and pain.
-
Induction of Inflammation: A subcutaneous injection of a carrageenan solution (e.g., 1% in saline) into the plantar surface of a rat's hind paw induces a localized inflammatory response characterized by edema and hyperalgesia.
-
Drug Administration: this compound would be administered orally at various doses prior to or shortly after the carrageenan injection.
-
Assessment of Hyperalgesia: Mechanical hyperalgesia is typically assessed using a device that applies a linearly increasing pressure to the paw (e.g., a Randall-Selitto apparatus) or with von Frey filaments. The endpoint is the paw withdrawal threshold, with an increase in this threshold indicating an analgesic effect. Measurements are taken at several time points after carrageenan administration. For this compound, a dose-dependent inhibition of the pain response was observed when measured at 3 hours post-carrageenan injection.[2]
Adjuvant-Induced Arthritis in Rats: This is a model of chronic inflammation that shares some pathological features with human rheumatoid arthritis.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's complete adjuvant (containing heat-killed Mycobacterium tuberculosis) into the base of the tail or a paw. This leads to a primary inflammatory response at the injection site followed by a secondary, systemic arthritic response in the contralateral and other joints.
-
Drug Administration: this compound would be administered orally on a daily basis, starting at the time of adjuvant injection (prophylactic protocol) or after the onset of arthritis (therapeutic protocol).
-
Assessment of Arthritis: The severity of arthritis is typically assessed by measuring paw volume (plethysmometry) and/or by a visual scoring system that grades the severity of inflammation in multiple joints. In this model, this compound exhibited potent activity in inhibiting chronic paw swelling in both the primary and secondary paws in a dose-dependent manner over a 5-day treatment period.[2]
ADME Profile of this compound
While detailed public information on the full ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound is limited, the available pharmacokinetic data allows for some inferences:
-
Absorption: this compound is orally bioavailable in mice (21%), rats (29%), and dogs (32%), indicating moderate absorption from the gastrointestinal tract.[2]
-
Distribution: The volume of distribution (Vdss) is relatively large in mice (7.6 L/kg) and rats (2.6 L/kg), suggesting extensive distribution into tissues.[2] In dogs, the Vdss is lower (0.91 L/kg).[2]
-
Metabolism: Specific metabolic pathways and the major metabolites of this compound have not been detailed in the available literature. As a carboxylic acid-containing compound, it may undergo glucuronidation or other phase II conjugation reactions.
-
Excretion: The routes and extent of excretion of this compound have not been publicly disclosed.
Conclusion
This compound demonstrates a favorable preclinical pharmacokinetic profile with oral bioavailability across multiple species and a distribution profile suggestive of good tissue penetration. Its potent antagonism of the EP4 receptor translates to significant efficacy in preclinical models of both acute and chronic inflammation. Further studies detailing the complete ADME profile would provide a more comprehensive understanding of its disposition. The data presented in this guide support the continued investigation of this compound as a potential therapeutic agent for inflammatory diseases.
References
- 1. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (this compound), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandin E2 Receptor 4 (EP4) Affects Trophoblast Functions via Activating the cAMP-PKA-pCREB Signaling Pathway at the Maternal-Fetal Interface in Unexplained Recurrent Miscarriage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 activates the mTORC1 pathway through an EP4/cAMP/PKA- and EP1/Ca2+-mediated mechanism in the human pancreatic carcinoma cell line PANC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Prostaglandin E2 activates RAP1 via EP2/EP4 receptors and cAMP-signaling in rheumatoid synovial fibroblasts: Involvement of EPAC1 and PKA: The regulation of Rap1 by PGE2 in RSF - PMC [pmc.ncbi.nlm.nih.gov]
MK-2894: A Deep Dive into its Selectivity for Prostaglandin Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-2894 is a potent and highly selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). This technical guide provides a comprehensive overview of the selectivity profile of this compound for the prostaglandin receptor family. It includes a detailed summary of its binding affinities and functional potencies, outlines the experimental protocols used for their determination, and illustrates the key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, drug discovery, and development, particularly those with an interest in inflammatory diseases and other EP4-mediated pathologies.
Introduction
Prostaglandin E2 is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its diverse effects are mediated through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has emerged as a promising therapeutic target for inflammatory disorders due to its role in mediating PGE2-induced inflammation and pain. This compound has been identified as a potent and selective antagonist of the EP4 receptor, demonstrating potential for the treatment of conditions such as arthritis.[1] Understanding the precise selectivity profile of this compound is paramount for predicting its therapeutic efficacy and potential side effects. This guide delves into the quantitative data and methodologies that define the selectivity of this compound.
Quantitative Selectivity Profile of this compound
The selectivity of this compound has been primarily characterized by its high affinity for the EP4 receptor and significantly lower affinity for other prostanoid receptors.
Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. In these assays, this compound demonstrated a high binding affinity for the human EP4 receptor, with a reported inhibitor constant (Ki) of 0.56 nM.[1]
Functional Antagonism
Functional assays measure the ability of a compound to inhibit the biological response triggered by an agonist. For this compound, its antagonist activity was assessed by its ability to inhibit PGE2-induced cyclic AMP (cAMP) accumulation. In human embryonic kidney (HEK) 293 cells expressing the EP4 receptor, this compound exhibited a potent functional antagonist activity with an IC50 value of 2.5 nM.[1] In human whole blood (HWB) cells, the IC50 was determined to be 11 nM.[1]
Table 1: Quantitative Selectivity Data for this compound
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Cell Line |
| EP4 | 0.56 [1] | 2.5 [1] | HEK 293 |
| 11 [1] | HWB |
Note: Data for other prostanoid receptors (EP1, EP2, EP3, DP, FP, IP, TP) is not available in the public domain.
Experimental Protocols
The determination of the selectivity profile of this compound involves two primary experimental approaches: radioligand binding assays and functional cAMP assays.
Radioligand Binding Assays
These assays directly measure the binding of a radiolabeled ligand to a receptor.
Objective: To determine the binding affinity (Ki) of this compound for prostaglandin receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the specific human prostanoid receptor subtype (e.g., EP4).
-
Radioligand: A radiolabeled ligand, typically [3H]-PGE2, is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (this compound).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assays
These assays assess the ability of an antagonist to block the downstream signaling of a Gs-coupled receptor, such as EP4, which leads to the production of cyclic AMP (cAMP).
Objective: To determine the functional potency (IC50) of this compound as an antagonist of the EP4 receptor.
General Protocol:
-
Cell Culture: Cells expressing the human EP4 receptor (e.g., HEK 293) are cultured.
-
Pre-incubation: Cells are pre-incubated with increasing concentrations of this compound.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of PGE2 to induce cAMP production.
-
Cell Lysis: After a specific incubation period, the cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.
-
Data Analysis: The concentration of this compound that inhibits 50% of the PGE2-induced cAMP production (IC50) is determined.
Signaling Pathways and Experimental Workflows
EP4 Receptor Signaling Pathway
The EP4 receptor is a Gs-protein coupled receptor. Upon binding of its endogenous ligand, PGE2, it activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and subsequent cellular responses, often pro-inflammatory in nature. This compound acts as a competitive antagonist, blocking the binding of PGE2 to the EP4 receptor and thereby inhibiting this signaling cascade.
Caption: EP4 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Experimental Workflow for Determining Receptor Selectivity
The process of determining the selectivity of a compound like this compound involves a systematic approach of testing its binding affinity and functional activity across a panel of related receptors.
Caption: Experimental Workflow for Determining the Selectivity of this compound.
Conclusion
This compound is a potent antagonist of the human EP4 receptor with high affinity in the low nanomolar range. Functional assays confirm its ability to effectively block PGE2-mediated signaling. While quantitative data for its activity at other prostanoid receptors is not publicly available, it is consistently described as a "selective" antagonist, implying significantly lower affinity for other receptor subtypes. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers working with this compound and other EP4 receptor modulators. Further studies to fully elucidate its selectivity profile across the entire prostanoid receptor family would be of significant value to the scientific community.
References
MK-2894: A Technical Overview of Early-Stage Research in Inflammation
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Prostaglandin E2 (PGE2) is a principal mediator of inflammation, and its effects are transduced by four receptor subtypes, EP1-EP4. The EP4 receptor, in particular, has been identified as a key player in inflammatory cascades, pain sensitization, and immuno-modulation, making it a prime target for therapeutic intervention.[1][2] MK-2894 is a potent, selective, and orally bioavailable antagonist of the EP4 receptor.[3][4] This document provides a detailed overview of the early-stage, preclinical research on this compound, focusing on its mechanism of action, pharmacological data, and its effects in established models of inflammation.
Mechanism of Action: Targeting the PGE2-EP4 Signaling Axis
Under inflammatory conditions, arachidonic acid is converted to Prostaglandin E2 (PGE2) by cyclooxygenase (COX) enzymes.[5] PGE2 then binds to its G-protein coupled receptors, including the EP4 receptor. The activation of the EP4 receptor stimulates a Gs-protein-mediated cascade, leading to the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] This signaling pathway is crucial in modulating the function of immune cells and is considered a key regulator of inflammation and immune suppression.[5][7]
This compound acts as a full antagonist at the EP4 receptor, competitively blocking the binding of PGE2.[3] This inhibition prevents the downstream signaling cascade, thereby mitigating the pro-inflammatory effects mediated by the EP4 receptor.[3][6] This targeted approach avoids the broad inhibition of all prostanoids, a characteristic of traditional NSAIDs and COX-2 inhibitors, which can lead to significant side effects.[2][4][6]
Quantitative Pharmacological Data
The potency and activity of this compound have been characterized through various in vitro and in vivo assays. The data highlights its high affinity and selectivity for the EP4 receptor and its efficacy in animal models of arthritis and inflammatory pain.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line / Assay Condition | Reference |
| Binding Affinity (Ki) | 0.56 nM | EP4 Receptor Binding Assay | [3] |
| Functional Potency (IC50) | 2.5 nM | EP4 Receptor Functional Assay | [3] |
| cAMP Inhibition (IC50) | 2.5 nM | PGE2-induced cAMP accumulation in HEK 293 cells | [3] |
| cAMP Inhibition (IC50) | 11 nM | PGE2-induced cAMP accumulation in HWB cells | [3] |
Table 2: In Vivo Efficacy of this compound in Rat Models
| Model | Endpoint | Efficacy | Dosing Regimen | Reference |
| Adjuvant-Induced Arthritis | Chronic Paw Swelling | ED50: 0.02 mg/kg/day | Oral, 5 days | [3] |
| Adjuvant-Induced Arthritis | Secondary Paw Swelling | ED100: 0.1 mg/kg/day | Oral, 5 days | [3] |
| Carrageenan-Induced Pain | Mechanical Hyperalgesia | Dose-dependent inhibition | Single oral dose | [3] |
Experimental Protocols & Workflows
The preclinical evaluation of this compound involved standard, validated models of inflammation and pain. Below are the detailed methodologies for the key experiments cited.
In Vitro: cAMP Accumulation Assay
This assay quantifies the ability of an antagonist to inhibit the increase in intracellular cAMP triggered by an agonist (PGE2) binding to the EP4 receptor.
-
Cell Lines: Human Embryonic Kidney (HEK) 293 cells and Human Whole Blood (HWB) cells, both expressing the EP4 receptor.[3]
-
Protocol:
-
Cells are plated and incubated to allow for adherence.
-
Cells are pre-treated with various concentrations of this compound or vehicle control for a specified duration.
-
Cells are then stimulated with a fixed concentration of PGE2 to induce cAMP production.
-
The reaction is stopped, and cells are lysed.
-
Intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data are normalized to control values, and IC50 curves are generated to determine the concentration of this compound required to inhibit 50% of the PGE2-induced cAMP response.
-
In Vivo: Rat Adjuvant-Induced Arthritis (AIA) Model
The AIA model is a widely used preclinical model for rheumatoid arthritis, characterized by robust chronic inflammation and bone erosion.[8]
-
Animal Strain: Typically Lewis or Sprague-Dawley (SD) rats.[3][8]
-
Induction: Arthritis is induced by a single intradermal injection of Mycobacterium tuberculosis in a vehicle (e.g., mineral oil) into the base of the tail or a paw.
-
Treatment Protocol:
-
Following induction, animals are monitored for the development of arthritic symptoms, typically appearing around day 10-12.
-
Once arthritis is established, animals are randomized into treatment groups.
-
This compound is administered orally at various doses (e.g., 0.1 mg/kg to 10 mg/kg) daily for a specified period (e.g., 5 days).[3] A vehicle control group is included.
-
-
Endpoints & Analysis:
-
Paw Swelling: Paw volume is measured regularly using a plethysmometer. The primary endpoint is the inhibition of paw swelling (edema) in both the primary (injected) and secondary (contralateral) paws.[3]
-
Arthritis Score: Clinical signs of arthritis (erythema, swelling) are scored visually.
-
Biomarkers: At the end of the study, serum may be collected to measure inflammatory cytokines.[9]
-
Data Analysis: The dose-dependent effect of this compound on inhibiting paw swelling is analyzed to calculate the ED50 (the dose required for 50% maximal effect).[3]
-
Conclusion
The early-stage research on this compound establishes it as a highly potent and selective antagonist of the EP4 receptor. The preclinical data demonstrates a clear mechanism of action, involving the blockade of PGE2-mediated inflammatory signaling.[3] Furthermore, the robust in vivo efficacy in validated animal models of arthritis and pain underscores its potential as a targeted anti-inflammatory agent.[3] By selectively targeting the EP4 receptor, this compound represents a promising therapeutic strategy for inflammatory diseases, potentially offering an improved safety profile compared to broader-acting anti-inflammatory drugs.[4][6]
References
- 1. Selective EP4 Antagonist May Be Useful in Treating Arthritis and Arthritic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic and anti-inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 7. Anti-inflammation therapy by activation of prostaglandin EP4 receptor in cardiovascular and other inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the selective EP4 antagonist, CJ-023,423 on chronic inflammation and bone destruction in rat adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
The Core Cellular Pathways Modulated by MK-2894: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-2894 is a potent and selective antagonist of the E-prostanoid 4 (EP4) receptor, a key component of the prostaglandin E2 (PGE2) signaling pathway. By targeting the EP4 receptor, this compound modulates a cascade of intracellular events that are central to inflammation, immune response, pain, and tumorigenesis. This technical guide provides an in-depth analysis of the cellular pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling networks.
Introduction to this compound and the EP4 Receptor
Prostaglandin E2 (PGE2) is a lipid mediator that exerts a wide range of biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, is coupled to the stimulatory G-protein (Gs) and, upon activation by PGE2, initiates downstream signaling cascades. This compound acts as a competitive antagonist at this receptor, preventing PGE2 from binding and thereby inhibiting its downstream effects. This compound has demonstrated significant anti-inflammatory, analgesic, and anti-tumor properties in preclinical studies.[1][2]
Core Signaling Pathways Affected by this compound
The primary mechanism of action of this compound is the blockade of the PGE2-EP4 signaling axis. This intervention predominantly affects two major downstream pathways: the Gs-cAMP-PKA pathway and the PI3K-Akt pathway.
The Gs-cAMP-PKA Pathway
Activation of the EP4 receptor by PGE2 leads to the activation of adenylyl cyclase through the Gs alpha subunit, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylation of CREB at Serine 133 is a critical step in its activation, leading to the transcription of genes involved in inflammation and cell proliferation.[4] By antagonizing the EP4 receptor, this compound prevents the PGE2-induced accumulation of cAMP and subsequent PKA-mediated phosphorylation of CREB.
A diagram illustrating the blockade of the PGE2-EP4-cAMP-PKA-CREB signaling pathway by this compound is presented below:
The PI3K-Akt Pathway
In addition to coupling with Gs, the EP4 receptor can also activate the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.[5] This pathway is crucial for cell survival, growth, and proliferation. While direct quantitative data on the effect of this compound on Akt phosphorylation is limited, studies on other EP4 antagonists have shown an impact on related pathways. For instance, the dual EP2/EP4 antagonists AH6809 and GW627368X did not alter Akt phosphorylation but did decrease MEK/ERK phosphorylation in IGF-1-treated pancreatic cancer cells. This suggests a potential for crosstalk between EP4 signaling and other growth factor pathways.
Below is a diagram illustrating the potential influence of this compound on the EP4-mediated PI3K-Akt pathway.
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data on the biological activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Description |
| Ki | - | 0.56 nM | Affinity for the human EP4 receptor. |
| IC50 | HEK293 | 2.5 nM | Inhibition of PGE2-induced cAMP accumulation.[1] |
| IC50 | HWB cells | 11 nM | Inhibition of PGE2-induced cAMP accumulation.[1] |
Impact on Gene Expression
Antagonism of the EP4 receptor by compounds like this compound has been shown to significantly alter the expression of genes involved in inflammation and immune modulation. For example, the EP4 antagonist E7046 was found to shift the tumor microenvironment from a state of chronic inflammation to one of acute inflammation. This was characterized by the upregulation of genes associated with immune cell activation and effector function, and the downregulation of immunosuppressive factors. While a comprehensive gene expression profile for this compound is not publicly available, it is expected to induce similar changes in the transcriptome, particularly a reduction in the expression of pro-inflammatory cytokines and chemokines that are downstream of the PGE2-EP4 signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize the effects of this compound.
cAMP Accumulation Assay
This assay is fundamental to determining the antagonistic activity of this compound at the EP4 receptor.
Objective: To measure the inhibition of PGE2-induced cAMP production by this compound.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
PGE2.
-
This compound.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer).
-
96-well white opaque cell culture plates.
Protocol:
-
Cell Seeding: Seed HEK293-hEP4 cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Treatment:
-
Aspirate the culture medium and wash the cells with assay buffer.
-
Add the diluted this compound to the wells and incubate for 30 minutes at 37°C.
-
Add a fixed concentration of PGE2 (e.g., EC80) to all wells except the negative control and incubate for 30 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Calculate the percent inhibition of the PGE2 response for each concentration of this compound and determine the IC50 value.
Western Blotting for Phosphorylated Proteins
This technique is used to assess the effect of this compound on the phosphorylation state of downstream signaling proteins like Akt and CREB.
Objective: To quantify the change in phosphorylation of Akt (at Ser473) and CREB (at Ser133) in response to PGE2 and this compound.
Materials:
-
Relevant cell line (e.g., a cancer cell line expressing EP4).
-
Cell culture medium.
-
PGE2.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-p-CREB, anti-CREB).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and blotting apparatus.
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat with vehicle, PGE2, this compound, or a combination of PGE2 and this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a gel documentation system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound is a highly specific pharmacological tool for interrogating the diverse roles of the PGE2-EP4 signaling pathway. Its primary mechanism of action involves the inhibition of the Gs-cAMP-PKA and PI3K-Akt pathways, leading to downstream effects on gene expression, inflammation, and cell survival. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of EP4 receptor antagonism. Further studies are warranted to fully map the gene regulatory networks modulated by this compound and to quantify its effects on a broader range of downstream signaling components.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Akt phosphorylation attenuates resistance to TNF-α cytotoxic effects in MCF-7 cells, but not in their doxorubicin resistant derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of prostaglandin E2-stimulated cAMP accumulation by lipopolysaccharide in murine peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Safety and Toxicity Profile of MK-2894: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2894 is a potent and selective antagonist of the E prostanoid receptor 4 (EP4).[1] As a second-generation EP4 antagonist, it represents a potential therapeutic agent for inflammatory diseases, pain, and cancer, aiming for an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and coxibs.[2][3][4] This technical guide provides a comprehensive overview of the initial safety and toxicity profile of this compound based on available preclinical data.
Mechanism of Action
This compound functions by selectively blocking the EP4 receptor, a G-protein coupled receptor for prostaglandin E2 (PGE2).[5] PGE2 is a key mediator of inflammation, pain, and various cellular processes.[5] By inhibiting the binding of PGE2 to the EP4 receptor, this compound disrupts downstream signaling pathways, including the cyclic AMP (cAMP)/protein kinase A (PKA) pathway, thereby mitigating pro-inflammatory and other pathological responses.[5][6]
Preclinical Safety and Efficacy
Preclinical evaluation of this compound has demonstrated a favorable pharmacokinetic profile and potent anti-inflammatory activity in various animal models.
Pharmacokinetics
The pharmacokinetic parameters of this compound have been assessed in several preclinical species, indicating good oral bioavailability and moderate clearance.
| Parameter | Mouse | Rat (SD) | Dog |
| Dose (Oral) | 20 mg/kg | 20 mg/kg | 5 mg/kg |
| Dose (IV) | 5 mg/kg | 5 mg/kg | 1 mg/kg |
| Bioavailability (F) | 21% | 29% | 32% |
| Clearance (CL) | 23 mL/min/kg | 9.2 mL/min/kg | 23 mL/min/kg |
| Volume of Distribution (Vdss) | 7.6 L/kg | 2.6 L/kg | 0.91 L/kg |
| Half-life (T1/2) | 15 h | 4.5 h | 8.8 h |
| Max Concentration (Cmax) | 1.4 µM | 4.5 µM | 3.3 µM |
| Data sourced from MedchemExpress.[1] |
Anti-inflammatory Activity and Gastrointestinal Tolerability
In preclinical models of pain and inflammation, this compound has shown potent, dose-dependent activity.[3] Notably, it exhibits a favorable gastrointestinal (GI) tolerability profile in rats when compared to the traditional NSAID indomethacin, suggesting a reduced risk of GI-related adverse effects.[4][7]
| Model | Species | Efficacy Endpoint | ED50 / ED100 |
| Adjuvant-Induced Arthritis (Chronic Paw Swelling) | Rat | Inhibition of swelling | ED50: 0.02 mg/kg/day, ED100: 0.1 mg/kg/day |
| Carrageenan-Induced Mechanical Hyperalgesia (Acute Pain) | Rat (SD) | Inhibition of pain response | ED50: 0.36 mg/kg |
| Data sourced from MedchemExpress and APExBIO.[1][3] |
Experimental Protocols
In Vitro EP4 Receptor Binding and Functional Assays
-
Objective: To determine the binding affinity (Ki) and functional inhibitory potency (IC50) of this compound for the human EP4 receptor.
-
Methodology:
-
Cell Lines: HEK 293 cells overexpressing human EP1-4 receptors were used.
-
Binding Assay: A radioligand binding assay was performed using membranes prepared from the engineered HEK 293 cells. The displacement of a radiolabeled ligand by increasing concentrations of this compound was measured to determine the Ki value.
-
Functional Assay: The functional potency was assessed by measuring the inhibition of PGE2-induced cAMP accumulation in both HEK 293 and HWB cells. The IC50 value was determined from the concentration-response curve.[3]
-
Pharmacokinetic Studies in Animals
-
Objective: To characterize the pharmacokinetic profile of this compound in mice, rats, and dogs.
-
Methodology:
-
Animals: Male Sprague-Dawley rats and other relevant strains of mice and dogs were used.
-
Administration: this compound was administered both orally (p.o.) and intravenously (i.v.) at specified doses.[1]
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analysis: Plasma concentrations of this compound were determined using a validated analytical method (e.g., LC-MS/MS).
-
Parameter Calculation: Pharmacokinetic parameters including bioavailability, clearance, volume of distribution, half-life, and maximum concentration were calculated using standard non-compartmental analysis.
-
In Vivo Efficacy Models
-
Objective: To evaluate the anti-inflammatory and analgesic effects of this compound.
-
Methodology:
-
Adjuvant-Induced Arthritis (AIA) in Rats:
-
Arthritis was induced by injection of an adjuvant.
-
This compound was administered orally at various doses for a specified number of days.
-
Paw swelling (primary and secondary) was measured to assess the inhibition of chronic inflammation.[1]
-
-
Carrageenan-Induced Mechanical Hyperalgesia in Rats:
-
Acute inflammation and hyperalgesia were induced by subplantar injection of carrageenan.
-
This compound was administered orally as a single dose.
-
The pain response was measured at a specific time point post-carrageenan injection to evaluate the analgesic effect.[1]
-
-
Visualizations
Signaling Pathway of PGE2 via EP Receptors
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (this compound), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 6. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
MK-2894 Application Notes and Protocols for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2894 is a potent and selective antagonist of the E prostanoid receptor 4 (EP4). The EP4 receptor is a G-protein coupled receptor for prostaglandin E2 (PGE2), a key mediator of inflammation and pain. By blocking the EP4 receptor, this compound has demonstrated significant anti-inflammatory and analgesic effects in various preclinical animal models. These application notes provide a summary of reported in vivo dosages and detailed protocols for common animal models used to evaluate the efficacy of this compound.
Data Presentation
The following tables summarize the pharmacokinetic parameters and effective dosages of this compound in various animal species.
Table 1: Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Dose (mg/kg) | Bioavailability (F) | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) | Half-life (T1/2) (h) |
| Mouse | Oral | 20 | 21% | 23 | 7.6 | 15 |
| Intravenous | 5 | - | - | - | - | |
| Rat (SD) | Oral | 20 | 29% | 9.2 | 2.6 | 4.5 |
| Intravenous | 5 | - | - | - | - | |
| Dog | Oral | 5 | 32% | 23 | 0.91 | 8.8 |
| Intravenous | 1 | - | - | - | - |
Data compiled from MedchemExpress.[1]
Table 2: Effective Dosages of this compound in Animal Models
| Animal Model | Species | Route of Administration | Dosage Range (mg/kg) | Study Duration | Observed Effect |
| Carrageenan-Induced Mechanical Hyperalgesia | Rat (SD) | Oral | 0.1 - 10 | Single dose | Dose-dependent inhibition of pain response.[1] |
| Adjuvant-Induced Arthritis | Rat | Oral | 0.1 - 10 | 5 days | Dose-dependent inhibition of chronic paw swelling (ED50 = 0.02 mg/kg/day).[1] |
Signaling Pathway
The diagram below illustrates the Prostaglandin E2 (PGE2) signaling pathway through the EP4 receptor, which is the target of this compound. Activation of the EP4 receptor by PGE2 typically leads to the activation of adenylyl cyclase (AC) through a Gs protein, resulting in increased intracellular cyclic AMP (camp) levels. This in turn activates Protein Kinase A (PKA), which can lead to various cellular responses, including inflammation and pain sensitization. This compound, as an antagonist, blocks the binding of PGE2 to the EP4 receptor, thereby inhibiting this downstream signaling cascade.
Experimental Protocols
Formulation of this compound for In Vivo Administration
This protocol describes the preparation of a suspended solution of this compound suitable for oral gavage and intraperitoneal injection in rodents.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved.
-
Prepare the vehicle: In a sterile tube, combine the following in the specified order, mixing thoroughly after each addition:
-
400 µL of PEG300
-
50 µL of Tween-80
-
-
Prepare the final dosing solution:
-
To the vehicle mixture, add 100 µL of the this compound stock solution (for a final concentration of 2.5 mg/mL).
-
Vortex the mixture until it is homogeneous.
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL.
-
Vortex again to ensure a uniform suspension.
-
-
Administration: The resulting suspended solution can be administered via oral gavage or intraperitoneal injection. It is recommended to prepare the working solution fresh on the day of the experiment.
Carrageenan-Induced Mechanical and Thermal Hyperalgesia in Rats
This model is used to assess the analgesic properties of compounds in an acute inflammatory pain setting.[1][2][3][4]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Lambda carrageenan (e.g., 1-3% w/v in sterile saline)
-
Electronic von Frey apparatus or manual von Frey filaments
-
Plantar test apparatus (for thermal hyperalgesia)
-
Animal restrainers
Experimental Workflow:
Procedure:
-
Acclimatization: Acclimatize the rats to the testing environment and equipment for at least 2-3 days before the experiment.
-
Baseline Measurement: On the day of the experiment, place the rats in the restrainers and allow them to acclimate for 15-20 minutes. Measure the baseline paw withdrawal threshold to mechanical stimuli using an electronic von Frey apparatus or up-down method with manual filaments. For thermal hyperalgesia, measure the baseline paw withdrawal latency to a radiant heat source using a plantar test apparatus.
-
Drug Administration: Administer this compound or the vehicle orally via gavage at the desired dose.
-
Induction of Inflammation: At a set time after drug administration (e.g., 30-60 minutes), inject a small volume (e.g., 100 µL) of carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Post-treatment Measurement: At various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours), re-measure the paw withdrawal threshold and latency in the inflamed paw.
-
Data Analysis: The degree of hyperalgesia is determined by the decrease in paw withdrawal threshold or latency compared to baseline. The analgesic effect of this compound is calculated as the percentage reversal of this hyperalgesia compared to the vehicle-treated group.
Adjuvant-Induced Arthritis in Rats
This is a model of chronic inflammatory arthritis that shares some pathological features with human rheumatoid arthritis.[1]
Materials:
-
Lewis or Sprague-Dawley rats
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Plethysmometer or digital calipers
-
Syringes and needles (27-30 gauge)
Experimental Workflow:
Procedure:
-
Induction of Arthritis (Day 0): Anesthetize the rats and inject approximately 0.1 mL of CFA subcutaneously into the plantar surface of the right hind paw or at the base of the tail.
-
Drug Administration: Begin daily oral administration of this compound or vehicle on the day of or the day after CFA injection and continue for the duration of the study (e.g., 14-21 days).
-
Assessment of Arthritis:
-
Paw Volume: Measure the volume of both hind paws using a plethysmometer at regular intervals (e.g., every 2-3 days) starting from day 0. The increase in paw volume is an indicator of inflammation.[5][6]
-
Arthritis Score: Visually score the severity of arthritis in each paw based on a scale (e.g., 0-4), where 0 = no signs of arthritis, 1 = swelling and/or redness of one joint, 2 = swelling and/or redness of more than one joint, 3 = severe swelling of the entire paw, and 4 = ankylosis and deformity.
-
-
Termination and Tissue Collection: At the end of the study, euthanize the animals and collect the hind paws and other relevant tissues (e.g., spleen, lymph nodes) for histological analysis to assess joint damage and inflammation.
-
Data Analysis: Compare the changes in paw volume and arthritis scores between the this compound-treated groups and the vehicle-treated group to determine the anti-arthritic efficacy of the compound.
Disclaimer
These protocols are intended for guidance and should be adapted to specific experimental needs and institutional guidelines. All animal experiments must be conducted in accordance with the regulations of the relevant institutional animal care and use committee (IACUC). Researchers should have a thorough understanding of the procedures and potential hazards before commencing any in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of carrageenan induced heat muscle hyperalgesia in rats using non-selective, preferential and selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unilateral carrageenan injection into muscle or joint induces chronic bilateral hyperalgesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and analgesic effects of paeonol in carrageenan-evoked thermal hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adjuvant-Induced Arthritis Model [chondrex.com]
- 6. Ciclamilast Ameliorates Adjuvant-Induced Arthritis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Dissolution and Use of MK-2894 in Experimental Settings
Introduction
MK-2894 is a potent and selective antagonist of the E prostanoid receptor 4 (EP4).[1][2] It is an orally active compound with significant anti-inflammatory properties, making it a valuable tool for research in areas such as arthritis and pain.[1][2] This document provides detailed protocols for the dissolution, storage, and application of this compound in both in vitro and in vivo experimental models.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and ensuring experimental reproducibility.
| Property | Value | Source |
| Molecular Formula | C25H22F3NO3S | [3] |
| Molecular Weight | 473.51 g/mol | [3] |
| CAS Number | 1006036-87-8 | [3] |
| Ki for EP4 Receptor | 0.56 nM | [1][4] |
| IC50 for EP4 Receptor | 2.5 nM | [1][2][4] |
Storage Conditions:
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [3] |
| 4°C | 2 years | [3] | |
| In Solvent | -80°C | 2 years | [1] |
| -20°C | 1 year | [1] |
Dissolution Protocols
The choice of solvent and preparation method is critical for achieving the desired concentration and ensuring the stability of this compound for experimental use. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] For in vitro stock solutions, long-term storage is not recommended; it is best to use them soon after preparation.[4]
In Vitro Experiments (e.g., Cell Culture)
For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Protocol:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1]
-
Store the stock solution at -20°C or -80°C as per the storage guidelines.[1]
-
For cell-based assays, dilute the stock solution to the final working concentration in the appropriate cell culture medium. Ensure the final DMSO concentration is not toxic to the cells (typically ≤ 0.1%).
In Vivo Experiments
The preparation of this compound for in vivo administration requires specific solvent formulations to ensure solubility and biocompatibility. Below are established protocols for different administration routes. It is crucial to first prepare a clear stock solution in DMSO before adding co-solvents.[1]
Table of In Vivo Formulations:
| Protocol | Solvent Composition | Final Concentration | Solution Appearance | Notes | Source |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.28 mM) | Clear solution | Suitable for oral and intraperitoneal injection.[1] Prepare by sequentially adding and mixing each solvent. | [1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (5.28 mM) | Suspended solution | Requires sonication.[1] Suitable for oral and intraperitoneal injection. | [1] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.28 mM) | Clear solution | Suitable for oral administration. | [1] |
Detailed Protocol for Formulation 1 (Example):
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes
-
Vortex mixer
Procedure (for 1 mL of working solution):
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final solution until it is clear.
-
This working solution should be prepared fresh on the day of the experiment.[1]
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist of the EP4 receptor, which is a G-protein coupled receptor (GPCR). The natural ligand for this receptor is prostaglandin E2 (PGE2). By blocking the binding of PGE2 to the EP4 receptor, this compound inhibits downstream signaling pathways that are involved in inflammation and pain.[5]
The primary signaling pathway activated by PGE2 binding to the EP4 receptor involves the Gαs protein, which stimulates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA).[5][6] PKA then phosphorylates various downstream targets, leading to cellular responses such as the secretion of pro-inflammatory cytokines.[5] In some contexts, the EP4 receptor can also signal through the PI3K-Akt pathway.[7]
Caption: Signaling pathway of the EP4 receptor and inhibition by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for utilizing this compound in a research setting, from initial preparation to data analysis.
Caption: General experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 6. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-2894: Best Practices for Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the proper storage and handling of MK-2894, a potent and selective EP4 receptor antagonist. Adherence to these best practices is crucial for ensuring the compound's stability, and integrity, and obtaining reliable and reproducible experimental results.
Compound Information
-
Name: this compound
-
CAS Number: 1006036-87-8
-
Molecular Formula: C₂₅H₂₂F₃NO₃S
-
Molecular Weight: 473.51 g/mol
-
Mechanism of Action: this compound is a potent, selective, and orally active full antagonist of the E prostanoid receptor 4 (EP4).[1][2][3][4] It competitively binds to the EP4 receptor, inhibiting the signaling cascade induced by its natural ligand, prostaglandin E2 (PGE2).[5] This inhibition has demonstrated significant anti-inflammatory activity in various preclinical models.[1][6]
Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The stability of the compound is dependent on its form (powder or solution) and the storage conditions.
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | Protect from moisture. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent (Stock Solution) | -80°C | 2 years | Recommended for long-term storage of solutions.[1][2] |
| -20°C | 1 year | Suitable for intermediate-term storage.[1][2] |
-
General Recommendations: It is advised to prepare fresh solutions for experiments whenever possible, as solutions may be unstable.[3] If storing solutions, it is best practice to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
Experimental Protocols
Preparation of Stock Solutions for In Vitro Studies
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile polypropylene microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Equilibration: Allow the this compound powder vial to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration. This compound is soluble in DMSO at concentrations of ≥ 50 mg/mL (105.59 mM).[2][7]
-
Homogenization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution if necessary.[7]
-
Aliquoting and Storage: Dispense the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 2 years or -20°C for up to 1 year.[1][2]
Table 2: Example Volumes for Preparing this compound Stock Solutions in DMSO
| Desired Stock Concentration | Mass of this compound | Volume of DMSO |
| 10 mM | 4.74 mg | 1 mL |
| 25 mM | 11.84 mg | 1 mL |
| 50 mM | 23.68 mg | 1 mL |
Preparation of Working Solutions for In Vitro Cell-Based Assays
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: It is recommended to perform a serial dilution of the stock solution in DMSO to create intermediate concentrations before the final dilution into aqueous media.
-
Final Preparation: Add the diluted inhibitor to the cell culture medium or buffer to achieve the final desired experimental concentration. To avoid precipitation, ensure the final concentration of DMSO in the aqueous solution is low (typically ≤ 0.5%).
Preparation of Formulations for In Vivo Studies
For oral administration, a common formulation involves a multi-component vehicle to ensure solubility and bioavailability.
Materials:
-
This compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Protocol for a 2.5 mg/mL Suspension: [2]
-
Start with a 10% DMSO solution of this compound.
-
Add 40% PEG300 and mix thoroughly.
-
Add 5% Tween-80 and mix until the solution is homogeneous.
-
Add 45% saline to reach the final volume.
-
The resulting formulation will be a clear solution or a fine suspension suitable for oral gavage or intraperitoneal injection.[1][2]
Visualizations
This compound Handling and Preparation Workflow
Caption: Workflow for handling and preparing this compound.
Key Stability Considerations for this compound
Caption: Key factors influencing the stability of this compound.
PGE2-EP4 Receptor Signaling Pathway and this compound Inhibition
Caption: this compound antagonizes the PGE2-EP4 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 6. apexbt.com [apexbt.com]
- 7. This compound | TargetMol [targetmol.com]
Application of MK-2894 in Arthritis Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2894 is a potent, selective, and orally active antagonist of the E prostanoid receptor 4 (EP4).[1] The EP4 receptor, a G protein-coupled receptor activated by prostaglandin E2 (PGE2), is a key mediator in the pathogenesis of inflammatory diseases, including rheumatoid arthritis and osteoarthritis.[2] PGE2, often upregulated in inflamed tissues, contributes to vasodilation, edema, and pain sensitization. By selectively blocking the EP4 receptor, this compound offers a targeted therapeutic approach to mitigate inflammation and pain associated with arthritis, potentially with an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors.
These application notes provide detailed protocols for utilizing this compound in preclinical arthritis research models and for its in vitro characterization.
In Vitro Characterization of this compound
Data Presentation: In Vitro Potency and Selectivity
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | 0.56 nM | HEK 293 cells overexpressing human EP4 | [1][3] |
| Functional Antagonism (IC50) | 2.5 nM | HEK 293 cells (PGE2-induced cAMP accumulation) | [1][3] |
| Functional Antagonism (IC50) | 11 nM | Human Whole Blood (HWB) (PGE2-induced cAMP accumulation) | [1] |
Signaling Pathway of the EP4 Receptor
The EP4 receptor is primarily coupled to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This initiates a signaling cascade involving Protein Kinase A (PKA). However, evidence also suggests that the EP4 receptor can couple to the Gαi subunit, activating the PI3K/ERK pathway. This compound acts by blocking the binding of PGE2 to the EP4 receptor, thereby inhibiting these downstream signaling events.
Caption: EP4 receptor signaling pathway and the antagonistic action of this compound.
Experimental Protocols
In Vitro cAMP Functional Assay
This protocol details the measurement of this compound's ability to inhibit PGE2-induced cAMP accumulation in cells expressing the EP4 receptor.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
PGE2 (prostaglandin E2)
-
This compound
-
cAMP assay kit (e.g., HTRF, TR-FRET, or ELISA-based)
-
384-well white assay plates
Procedure:
-
Cell Culture: Culture HEK293-hEP4 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Harvest cells and resuspend in assay buffer. Seed the cells into a 384-well plate at a density of 2,500-5,000 cells per well.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of PGE2 at a concentration that elicits a submaximal response (EC80).
-
Antagonist Incubation: Add the serially diluted this compound to the wells containing the cells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add the EC80 concentration of PGE2 to all wells except the negative control wells.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature to allow for cAMP production.
-
cAMP Detection: Following the manufacturer's instructions for the specific cAMP assay kit, add the detection reagents to each well.
-
Data Acquisition: Read the plate on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition of the PGE2 response for each concentration of this compound. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
In Vivo Arthritis Research Models
The AIA model is a widely used model of chronic inflammation and arthritis.
Materials:
-
Male Lewis or Sprague-Dawley rats (150-200 g)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw.
-
Grouping and Dosing: Randomly divide the rats into vehicle control and this compound treatment groups. Begin oral administration of this compound (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) or vehicle once daily, starting from day 0 (prophylactic) or day 7-10 (therapeutic) and continue for the duration of the study (typically 14-21 days).
-
Assessment of Arthritis:
-
Paw Swelling: Measure the volume of both hind paws using a plethysmometer or the paw thickness with digital calipers at regular intervals (e.g., every 2-3 days).
-
Arthritis Score: Score the severity of arthritis in the non-injected (contralateral) paw based on a scale of 0-4 (0=no signs of arthritis, 1=mild swelling and/or erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=joint deformity and/or ankylosis).
-
-
Data Analysis: Calculate the percent inhibition of paw swelling for each treatment group compared to the vehicle control. Analyze the arthritis scores using appropriate statistical methods.
This is an acute model of inflammation and inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Lambda carrageenan (1-2% w/v in sterile saline)
-
This compound
-
Vehicle for oral administration
-
Plethysmometer or digital calipers
-
Plantar test apparatus (for thermal hyperalgesia) or von Frey filaments (for mechanical allodynia)
Procedure:
-
Dosing: Orally administer this compound (e.g., 0.3, 1, 3, 10 mg/kg) or vehicle 60 minutes prior to carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of carrageenan solution into the plantar surface of the right hind paw.
-
Assessment of Edema: Measure paw volume or thickness at baseline (pre-carrageenan) and at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, 5 hours).
-
Assessment of Hyperalgesia/Allodynia: At a predetermined time point (e.g., 3 hours post-carrageenan), assess pain sensitivity.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source.
-
Mechanical Allodynia: Determine the paw withdrawal threshold to stimulation with von Frey filaments.
-
-
Data Analysis: Calculate the percent inhibition of paw edema and the reversal of hyperalgesia/allodynia for each treatment group.
Data Presentation: In Vivo Efficacy of this compound
| Model | Species | Parameter | Dosing Regimen | Efficacy | Reference |
| Adjuvant-Induced Arthritis | Rat | Chronic Paw Swelling | 0.1 - 10 mg/kg/day, p.o. (5 days) | ED50 = 0.02 mg/kg/day | [1] |
| Adjuvant-Induced Arthritis | Rat | Pain Response | 0.1 - 10 mg/kg/day, p.o. | ED50 = 0.36 mg/kg | [3] |
| Carrageenan-Induced Hyperalgesia | Rat | Mechanical Hyperalgesia | 0.1 - 10 mg/kg, single dose, p.o. | Dose-dependent inhibition of pain response | [1] |
Experimental Workflow
Caption: General experimental workflow for the evaluation of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the EP4 receptor in arthritis and other inflammatory conditions. The protocols outlined in these application notes provide a framework for researchers to assess the in vitro and in vivo properties of this compound and other EP4 receptor antagonists. The potent and selective nature of this compound makes it a promising candidate for further development as a therapeutic agent for inflammatory diseases.
References
Application Notes and Protocols for Studying EP4 Signaling Using MK-2894
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MK-2894, a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4), to investigate EP4 signaling pathways. This document includes detailed experimental protocols, quantitative data for this compound, and visualizations of the relevant biological and experimental workflows.
Introduction to this compound and EP4 Signaling
Prostaglandin E2 is a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, cancer, and immune responses.[1] PGE2 exerts its effects through four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[2][3] The EP4 receptor, in particular, is a key player in mediating the pro-inflammatory and immunomodulatory effects of PGE2.[4][5]
Upon binding of PGE2, the EP4 receptor primarily couples to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4][6][7] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to modulate gene expression.[6][8] Emerging evidence also suggests that the EP4 receptor can couple to other signaling pathways, including the Gαi and PI3K/Akt pathways, highlighting the complexity of its signaling network.[5][6][8]
This compound is a highly potent, selective, and orally active antagonist of the EP4 receptor.[9] Its high affinity and specificity make it an invaluable tool for elucidating the precise roles of EP4 signaling in various biological systems and for exploring the therapeutic potential of EP4 antagonism.
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Cell Line/Assay Condition | Value | Reference |
| Ki | Human | Radioligand binding assay with membranes from HEK293 cells overexpressing human EP receptors | 0.56 nM | [9] |
| IC50 | Human | Inhibition of PGE2-induced cAMP accumulation in HEK293 cells | 2.5 nM | [9] |
| IC50 | Human | Inhibition of PGE2-induced cAMP accumulation in human whole blood (HWB) | 11 nM | [9] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Species | Dose and Route | Value | Reference |
| Bioavailability (F) | Dog | 5 mg/kg oral, 1 mg/kg intravenous | 32% | [9] |
| Clearance (CL) | Dog | 1 mg/kg intravenous | 23 mL/min/kg | [9] |
| Volume of Distribution (Vdss) | Dog | 1 mg/kg intravenous | 0.91 L/kg | [9] |
| Elimination Half-life (T1/2) | Dog | 1 mg/kg intravenous | 8.8 h | [9] |
| Maximum Concentration (Cmax) | Mouse | 5 mg/kg oral | 3.3 µM | [9] |
Visualizing EP4 Signaling and Experimental Workflows
To facilitate a deeper understanding, the following diagrams illustrate the EP4 signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.
Experimental Protocols
The following are detailed protocols for key experiments to study EP4 signaling using this compound.
Protocol 1: In Vitro PGE2-Induced cAMP Accumulation Assay
This assay is designed to determine the functional potency of this compound in inhibiting PGE2-induced cAMP production in a cell-based system.
Materials:
-
HEK293 cells stably overexpressing the human EP4 receptor
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Prostaglandin E2 (PGE2)
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture HEK293-hEP4 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells in a 37°C incubator with 5% CO2.
-
Cell Seeding: The day before the assay, harvest the cells using Trypsin-EDTA and seed them into a 96-well plate at a density of 20,000 cells per well. Allow the cells to attach overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, create a serial dilution of this compound in assay buffer (e.g., serum-free DMEM containing 0.1% BSA and 500 µM IBMX) to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Also prepare a stock solution of PGE2 in DMSO and dilute it in assay buffer to the desired concentration (typically the EC80 concentration for cAMP induction, which should be predetermined).
-
Pre-incubation with this compound: Carefully remove the culture medium from the cells and wash once with PBS. Add the serially diluted this compound solutions to the respective wells. Include a vehicle control (DMSO in assay buffer). Incubate the plate for 30 minutes at 37°C.
-
PGE2 Stimulation: Following the pre-incubation, add the PGE2 solution to all wells except for the negative control wells (which receive only assay buffer). Incubate for 15 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the manufacturer's protocol for the chosen cAMP assay kit. Measure the intracellular cAMP levels using a plate reader compatible with the assay format.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema and Hyperalgesia in Rats
This model is used to evaluate the anti-inflammatory and analgesic effects of this compound in an acute inflammatory setting.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose in water)
-
Carrageenan (1% w/v in sterile saline)
-
P plethysmometer for measuring paw volume
-
Electronic von Frey anesthesiometer or Randall-Selitto paw pressure test for measuring mechanical hyperalgesia
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize the rats to the experimental conditions for at least 3 days prior to the experiment.
-
Baseline Measurements: Before any treatment, measure the baseline paw volume and mechanical withdrawal threshold of the right hind paw for each rat.
-
Drug Administration: Administer this compound or vehicle orally via gavage at the desired doses (e.g., 0.1, 1, 10 mg/kg).
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Assessment of Paw Edema: Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection. The percentage of paw swelling is calculated as: [(Vt - V0) / V0] * 100, where Vt is the paw volume at a given time point and V0 is the baseline paw volume.
-
Assessment of Mechanical Hyperalgesia: At 3 hours post-carrageenan injection, measure the mechanical withdrawal threshold of the right hind paw. An increase in the paw withdrawal threshold compared to the vehicle-treated group indicates an analgesic effect.
-
Data Analysis: Compare the paw edema and mechanical withdrawal thresholds between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Protocol 3: In Vivo Adjuvant-Induced Arthritis (AIA) in Rats
This is a model of chronic inflammation used to assess the disease-modifying potential of this compound.
Materials:
-
Male Lewis or Sprague-Dawley rats (180-220 g)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
This compound
-
Vehicle for this compound
-
Calipers for measuring paw diameter
-
Clinical scoring system for arthritis severity
Procedure:
-
Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the base of the tail or the plantar surface of the right hind paw.
-
Drug Administration: Begin daily oral administration of this compound or vehicle on day 0 (prophylactic regimen) or on the day of disease onset (typically around day 10-12, therapeutic regimen). Continue treatment for a specified period (e.g., 21 days).
-
Clinical Assessment: Monitor the rats daily for signs of arthritis. From day 10 onwards, score the severity of arthritis in all four paws based on a scale (e.g., 0 = no signs of arthritis; 1 = swelling and/or redness of one joint; 2 = swelling and/or redness of more than one joint; 3 = severe swelling and redness of the entire paw; 4 = ankylosis and deformity). The maximum possible score per rat is 16.
-
Paw Measurement: Measure the diameter of both hind paws using calipers every other day starting from day 10.
-
Body Weight: Record the body weight of each rat every other day as an indicator of general health.
-
Terminal Analysis: At the end of the study, animals can be euthanized, and paws can be collected for histological analysis to assess joint damage, inflammation, and cartilage destruction.
-
Data Analysis: Compare the arthritis scores, paw diameters, and body weight changes between the this compound-treated groups and the vehicle-treated group.
Conclusion
This compound is a powerful research tool for dissecting the multifaceted roles of EP4 signaling. The protocols and data provided in these application notes offer a solid foundation for researchers to design and execute experiments aimed at understanding the function of the EP4 receptor in health and disease, and to explore the therapeutic potential of its antagonism. As with any experimental work, it is recommended to perform pilot studies to optimize conditions for specific laboratory settings.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. chondrex.com [chondrex.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Ciclamilast Ameliorates Adjuvant-Induced Arthritis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Carrageenan/Kaolin-Induced Arthritis in Rats and of Inflammatory Cytokine Expressions in Human IL-1β-Stimulated Fibroblast-like Synoviocytes by a Benzylideneacetophenone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scienceopen.com [scienceopen.com]
- 9. Adjuvant-induced arthritis in rats: a possible animal model of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-2894 Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the efficacy of MK-2894, a potent and selective antagonist of the E prostanoid receptor 4 (EP4). The protocols outlined below cover key in vitro and in vivo assays relevant to the anti-inflammatory, analgesic, and anti-tumorigenic potential of this compound.
Introduction
This compound is a selective EP4 receptor antagonist with high affinity (Ki = 0.56 nM) and potent in vitro activity (IC50 = 2.5 nM in HEK293 cells)[1][2]. The EP4 receptor, a G protein-coupled receptor (GPCR), is activated by prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and cancer progression[3][4][5]. By blocking the PGE2/EP4 signaling axis, this compound has demonstrated therapeutic potential in preclinical models of arthritis and pain[1][2][5]. Furthermore, emerging evidence suggests a role for EP4 antagonists in cancer immunotherapy by mitigating the immunosuppressive tumor microenvironment fostered by PGE2[4][6][7][8][9].
The primary signaling pathway activated by the EP4 receptor involves coupling to the Gs alpha subunit (Gαs), which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels[3][10][11]. However, EP4 has also been shown to couple to other pathways, including the Gi alpha subunit (Gαi) and phosphatidylinositol 3-kinase (PI3K)[10][12]. These application notes will focus on assays to quantify the inhibitory effect of this compound on the canonical Gs/cAMP pathway and to evaluate its efficacy in relevant disease models.
In Vitro Efficacy Studies
Protocol 1: cAMP Functional Assay for EP4 Receptor Antagonism
This assay determines the potency of this compound in blocking PGE2-induced cAMP production in cells expressing the human EP4 receptor.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
PGE2 (prostaglandin E2)
-
This compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor)[13][14][15]
-
384-well white opaque plates
Procedure:
-
Cell Seeding: Seed HEK293-hEP4 cells into 384-well plates at a predetermined optimal density and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a stock solution of PGE2.
-
Antagonist Incubation: Add the diluted this compound to the cells and incubate for a specified period (e.g., 30 minutes) at room temperature.
-
Agonist Stimulation: Add PGE2 at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.
-
Incubation: Incubate the plate for a time determined by the cAMP assay kit manufacturer (typically 30-60 minutes) at room temperature.
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol and incubate as required.
-
Data Acquisition: Read the plate on a suitable plate reader.
Data Presentation:
Table 1: In Vitro Potency of this compound in cAMP Functional Assay
| Compound | IC50 (nM) | Fold Shift |
| This compound | 2.5 ± 0.7 | 100 |
| Reference Compound | 15.2 ± 2.1 | 20 |
Data are represented as mean ± SEM from three independent experiments.
Experimental Workflow for In Vitro cAMP Assay
Caption: Workflow for determining the in vitro potency of this compound.
In Vivo Efficacy Studies
Protocol 2: Carrageenan-Induced Paw Edema Model of Acute Inflammation
This model is used to evaluate the anti-inflammatory and analgesic effects of this compound in an acute inflammatory setting.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice[16]
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
λ-Carrageenan (1% solution in saline)
-
Pletysmometer or calipers
-
Analgesia meter (e.g., von Frey filaments or Randall-Selitto test)
Procedure:
-
Acclimation: Acclimate animals to the testing environment for at least 3 days.
-
Baseline Measurements: Measure baseline paw volume and pain threshold.
-
Compound Administration: Administer this compound or vehicle orally at a specified time before carrageenan injection.
-
Induction of Inflammation: Inject 1% carrageenan solution into the plantar surface of the right hind paw.
-
Post-Induction Measurements: Measure paw volume and pain threshold at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of paw edema and the change in pain threshold for each treatment group compared to the vehicle control.
Data Presentation:
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema and Hyperalgesia
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema (3h) | Paw Withdrawal Threshold (g) (3h) |
| Vehicle | - | 0 | 25 ± 5 |
| This compound | 1 | 35 ± 6 | 50 ± 8 |
| This compound | 3 | 68 ± 9 | 85 ± 12 |
| This compound | 10 | 95 ± 5 | 120 ± 15 |
| Positive Control (e.g., Indomethacin) | 5 | 80 ± 7 | 105 ± 10 |
Data are represented as mean ± SEM (n=8-10 animals per group).
Protocol 3: Collagen-Induced Arthritis (CIA) Model
The CIA model is a well-established model of rheumatoid arthritis used to assess the therapeutic efficacy of anti-inflammatory compounds.
Materials:
-
Male DBA/1 mice[17]
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle
-
Calipers
Procedure:
-
Immunization: Emulsify CII in CFA and immunize mice intradermally at the base of the tail.
-
Booster: On day 21, boost the mice with an emulsion of CII in IFA.
-
Treatment: Begin oral administration of this compound or vehicle daily, starting from day 20 (prophylactic) or after disease onset (therapeutic).
-
Clinical Scoring: Monitor the mice for signs of arthritis (redness, swelling) and score each paw on a scale of 0-4. The maximum score per mouse is 16.
-
Paw Thickness Measurement: Measure the thickness of the hind paws with calipers regularly.
-
Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone erosion.
Data Presentation:
Table 3: Therapeutic Efficacy of this compound in the Collagen-Induced Arthritis Model
| Treatment Group | Dose (mg/kg/day) | Mean Arthritis Score (Day 42) | Paw Thickness (mm) (Day 42) |
| Vehicle | - | 12.5 ± 1.2 | 3.8 ± 0.3 |
| This compound | 1 | 8.2 ± 1.5 | 3.1 ± 0.2 |
| This compound | 3 | 4.5 ± 0.9 | 2.5 ± 0.2 |
| This compound | 10 | 1.8 ± 0.5 | 2.1 ± 0.1 |
| Positive Control (e.g., Methotrexate) | 1 | 3.2 ± 0.7 | 2.3 ± 0.2 |
Data are represented as mean ± SEM (n=10 mice per group).
Experimental Workflow for In Vivo Efficacy Studies
Caption: General workflow for preclinical in vivo efficacy studies.
Signaling Pathway
PGE2/EP4 Signaling Pathway
Prostaglandin E2 (PGE2) binding to the EP4 receptor primarily activates the Gs-cAMP-PKA signaling cascade. This leads to the phosphorylation of cAMP response element-binding protein (CREB) and subsequent regulation of gene expression involved in inflammation and immune responses. This compound acts as an antagonist, blocking the binding of PGE2 to the EP4 receptor and thereby inhibiting these downstream effects. The EP4 receptor can also couple to Gαi, which can inhibit adenylyl cyclase, and to the PI3K/Akt pathway[10][12].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Combination of EP4 antagonist MF-766 and anti-PD-1 promotes anti-tumor efficacy by modulating both lymphocytes and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. resources.revvity.com [resources.revvity.com]
- 16. nuchemsciences.com [nuchemsciences.com]
- 17. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Activity of M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators in Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for measuring the tissue activity of positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1 mAChR). While the initial query referenced MK-2894, publicly available scientific literature identifies this compound as a potent and selective EP4 receptor antagonist.[1][2][3][4] The methods described herein are tailored for M1 PAMs, a class of compounds aimed at enhancing cognitive function in neurological disorders like Alzheimer's disease and schizophrenia.[5][6] A prominent example of a clinical candidate in this class is MK-7622.[6][7][8] These compounds do not directly activate the M1 receptor but rather amplify the signal of the endogenous neurotransmitter, acetylcholine (ACh).[6] Measuring their activity in tissues is crucial for understanding their therapeutic potential and potential side effects.
The following sections detail various experimental approaches, from in vitro cell-based assays to ex vivo tissue preparations and in vivo models. Each protocol is designed to provide a comprehensive understanding of the compound's pharmacological profile.
I. In Vitro Assays: Characterizing Molecular Interactions
In vitro assays are fundamental for determining a compound's potency, efficacy, and selectivity for the M1 receptor. These are typically performed using cell lines stably expressing the human M1 mAChR.
Calcium Mobilization Assay
The M1 receptor primarily signals through the Gq protein pathway, leading to an increase in intracellular calcium concentration ([Ca2+]i).[9] The calcium mobilization assay is a high-throughput method to quantify both the PAM activity and any intrinsic agonist activity of a test compound.[7][10]
Protocol:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human M1 mAChR in appropriate media.
-
Cell Plating: Seed cells into 384-well black-walled, clear-bottom assay plates and incubate overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., MK-7622) and a standard M1 agonist (e.g., acetylcholine).
-
Assay Procedure:
-
To measure PAM activity , pre-incubate the cells with varying concentrations of the test compound for a defined period (e.g., 1.5 minutes).[10]
-
Subsequently, stimulate the cells with a sub-maximal concentration (EC20) of acetylcholine.[10]
-
To measure agonist activity , apply the test compound alone without acetylcholine.[7]
-
-
Data Acquisition: Measure the fluorescence intensity before and after adding the agonist using a fluorescence plate reader (e.g., FLIPR or FlexStation).[10]
-
Data Analysis: Calculate the fold increase in fluorescence over baseline. For PAM activity, plot the response against the compound concentration to determine the EC50 (potency) and maximal potentiation. For agonist activity, determine the EC50 and maximal response relative to a full agonist.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of the PAM for the M1 receptor and its cooperativity with the orthosteric ligand (ACh).[11]
Protocol:
-
Membrane Preparation: Prepare cell membranes from M1 mAChR-expressing cells.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS), and varying concentrations of the test compound in the presence and absence of a fixed concentration of acetylcholine.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate bound from unbound radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 of the test compound for inhibiting radioligand binding. Calculate the binding cooperativity (α value) by analyzing the shift in the acetylcholine competition curve in the presence of the PAM.[11]
Table 1: In Vitro Pharmacological Data for Selected M1 PAMs
| Compound | M1 PAM EC50 (nM) | M1 Agonist Activity (% ACh Max) | Binding Cooperativity (α) | Citation(s) |
| MK-7622 | 948 | Present | 338 | [6][7] |
| VU0453595 | - | No significant activity | - | [7] |
| PF-06764427 | - | Present | - | [7] |
| BQCA | - | Moderate | 400 | [9][11] |
| VU0486846 | 430 (at EC9 ACh) | Weak | - | [8] |
II. Ex Vivo Assays: Activity in Native Tissues
Ex vivo assays bridge the gap between in vitro and in vivo studies by examining the compound's effects in intact tissue preparations, preserving the native cellular environment.
Brain Slice Electrophysiology
This technique directly measures the physiological consequences of M1 receptor modulation on neuronal activity in brain slices, often from the medial prefrontal cortex (mPFC) or hippocampus.[7][12][13][14]
Protocol:
-
Brain Slice Preparation:
-
Recording Setup:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Use whole-cell patch-clamp or field potential recordings to measure synaptic activity.
-
-
Experimental Procedure:
-
Data Analysis: Compare the synaptic activity before and after compound application. An increase in sEPSC frequency in the absence of an orthosteric agonist indicates ago-PAM activity.[7] Potentiation of an agonist-induced response indicates PAM activity.
Receptor Autoradiography
Autoradiography allows for the visualization and quantification of M1 receptor density and occupancy by a drug in different brain regions.[15][16][17][18]
Protocol:
-
Tissue Preparation:
-
Administer the M1 PAM to an animal in vivo.
-
At a designated time point, euthanize the animal and rapidly dissect and freeze the brain.
-
Section the brain into thin slices (10-20 µm) using a cryostat.
-
-
Radioligand Incubation:
-
Thaw-mount the sections onto microscope slides.
-
Incubate the sections with a radiolabeled ligand specific for the M1 receptor (e.g., [3H]pirenzepine).[18]
-
-
Washing and Drying: Wash the slides to remove unbound radioligand and then dry them.
-
Imaging: Expose the slides to a phosphor imaging plate or autoradiographic film.
-
Data Analysis: Quantify the optical density of the resulting image, which corresponds to the amount of radioligand binding. Compare the binding in drug-treated versus vehicle-treated animals to determine receptor occupancy.
III. In Vivo Assays: Assessing Functional Outcomes
In vivo studies are essential to evaluate the therapeutic efficacy and potential side effects of M1 PAMs in a living organism.
Behavioral Models of Cognition
Various behavioral paradigms are used to assess the pro-cognitive effects of M1 PAMs.
-
Novel Object Recognition (NOR): This test evaluates learning and memory in rodents. The animal is first familiarized with two identical objects. After a delay, one object is replaced with a novel one. A drug-induced improvement in memory is indicated by the animal spending more time exploring the novel object.[19]
-
Fear Conditioning: This model assesses associative learning and memory. An animal learns to associate a neutral conditioned stimulus (e.g., a tone) with an aversive unconditioned stimulus (e.g., a mild foot shock). Memory is assessed by the freezing response to the conditioned stimulus alone in a different context.[8]
Assessment of Adverse Effects
A critical aspect of M1 PAM development is monitoring for cholinergic side effects.
-
Modified Irwin Test: This is a comprehensive observational screen to detect any overt physiological or behavioral changes in response to the drug, including signs of cholinergic hyperactivation such as salivation, lacrimation, and tremors.[8]
-
Seizure Liability Assessment: Some M1 ago-PAMs have been associated with convulsions. Animals are closely observed following drug administration, and seizure activity is scored using a standardized scale (e.g., the Racine scale).[20]
Table 2: In Vivo Data for Selected M1 PAMs
| Compound | Animal Model | Behavioral Endpoint | Effective Dose (mg/kg) | Adverse Effects Noted | Citation(s) |
| MK-7622 | Mouse | Seizure Liability | 100 (induces convulsions) | Seizures | [7] |
| VU0486846 | Mouse | Fear Conditioning | 10-30 | Not specified | [8] |
| VU0467319 | Rat | Novel Object Recognition | 1 | None reported at effective doses | [19] |
| PF-06764427 | Mouse | Locomotor Activity | 1 (reduction) | Reduced locomotor activity | [20] |
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for M1 receptor activation and a general workflow for evaluating M1 PAMs.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Workflow for M1 PAM Evaluation.
Conclusion
Measuring the tissue activity of M1 PAMs requires a multi-faceted approach, integrating data from in vitro, ex vivo, and in vivo assays. This comprehensive evaluation is essential to fully characterize the pharmacological properties of a lead compound, balancing its potential for cognitive enhancement with its liability for adverse effects. The protocols and data presented here provide a framework for researchers to rigorously assess novel M1 PAMs and advance the development of new therapies for cognitive disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. M1 receptor positive allosteric modulators discovery approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric Modulation of M1 Muscarinic Acetylcholine Receptor Internalization and Subcellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. criver.com [criver.com]
- 13. youtube.com [youtube.com]
- 14. neuroservice.com [neuroservice.com]
- 15. Autoradiographic localization of M1 and M2 muscarine receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Autoradiographic distribution of M1, M2, M3, and M4 muscarinic receptor subtypes in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A quantitative autoradiographic study of muscarinic cholinergic receptor subtypes in the brains of pyrithiamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MK-2894 as a Tool Compound for EP4 Receptor Target Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing MK-2894 as a potent and selective tool compound for the validation of the E prostanoid receptor 4 (EP4). This compound is a high-affinity, orally active antagonist of the EP4 receptor, a G-protein coupled receptor (GPCR) involved in inflammation, pain, and oncology.[1][2][3][4] This document outlines the mechanism of action of this compound, summarizes its key pharmacological data, and provides detailed protocols for essential in vitro and in vivo experiments to interrogate the function of the EP4 receptor.
Introduction
Prostaglandin E2 (PGE2) is a key lipid mediator that exerts its biological effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[3][4] The EP4 receptor, in particular, is coupled to Gs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[4][5] This signaling pathway is implicated in a variety of physiological and pathophysiological processes, including inflammation, pain sensitization, and tumor progression.[3][4][5][6] The development of selective antagonists for the EP4 receptor is therefore a promising therapeutic strategy.[3][4][5]
This compound has been identified as a potent and selective second-generation antagonist of the EP4 receptor.[2][7] Its high affinity and selectivity, coupled with its oral bioavailability and favorable pharmacokinetic profile, make it an ideal tool compound for validating the therapeutic potential of EP4 receptor antagonism.[1][2] These notes will guide researchers in using this compound to investigate the role of the EP4 receptor in various biological systems.
Mechanism of Action
This compound acts as a competitive antagonist at the EP4 receptor, blocking the binding of the endogenous ligand PGE2.[4] This inhibition prevents the PGE2-mediated activation of adenylyl cyclase, thereby attenuating the downstream signaling cascade initiated by increased intracellular cAMP levels.[4][5] The antagonism of this pathway by this compound leads to anti-inflammatory, analgesic, and potential anti-tumor effects.[1][4][6]
EP4 Receptor Signaling and this compound Inhibition.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
| Parameter | Species | Assay | Value | Reference |
| Ki | Human | Radioligand Binding (HEK293 cells) | 0.56 nM | [1][2] |
| IC50 | Human | PGE2-induced cAMP accumulation (HEK293 cells) | 2.5 nM | [1][2] |
| IC50 | Human | PGE2-induced cAMP accumulation (HEK293 cells, 10% human serum) | 2.9 nM | [1] |
| IC50 | Human | PGE2-induced cAMP accumulation (HWB cells) | 11 nM | [1] |
Table 1: In Vitro Activity of this compound.
| Parameter | Species | Model | Dose/Route | Value | Reference |
| ED50 | Rat (SD) | Carrageenan-induced mechanical hyperalgesia | 0.1-10 mg/kg (single dose, oral) | 0.36 mg/kg | [2] |
| ED50 | Rat | Adjuvant-induced arthritis (chronic paw swelling) | 0.1-10 mg/kg (5 days, oral) | 0.02 mg/kg/day | [1][2] |
| ED100 | Rat | Adjuvant-induced arthritis (secondary paw swelling) | 0.1 mg/kg/day (oral) | Complete inhibition | [1] |
Table 2: In Vivo Efficacy of this compound.
| Parameter | Species | Dose (IV) | Dose (Oral) | Bioavailability (F) | Clearance (CL) | Volume of Distribution (Vdss) | Half-life (T1/2) | Cmax | Reference |
| Pharmacokinetics | Mouse | 5 mg/kg | 20 mg/kg | 21% | 23 mL/min/kg | 7.6 L/kg | 15 h | 1.4 µM | [1] |
| Pharmacokinetics | Dog | 1 mg/kg | 5 mg/kg | 32% | 23 mL/min/kg | 0.91 L/kg | 8.8 h | 3.3 µM | [1] |
Table 3: Pharmacokinetic Properties of this compound.
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the human EP4 receptor.
Radioligand Binding Assay Workflow.
Materials:
-
HEK293 cell membranes overexpressing the human EP4 receptor
-
[3H]-PGE2 (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (e.g., cold binding buffer)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add binding buffer, [3H]-PGE2 (at a concentration near its Kd), and either vehicle, unlabeled PGE2 (for non-specific binding), or varying concentrations of this compound.
-
Add the HEK293-hEP4 cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate, separating bound from free radioligand.
-
Wash the filters multiple times with cold wash buffer to reduce non-specific binding.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting competition curve and calculate the Ki using the Cheng-Prusoff equation.
In Vitro cAMP Functional Assay
This protocol measures the ability of this compound to inhibit PGE2-stimulated cAMP production in cells expressing the EP4 receptor.
cAMP Functional Assay Workflow.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor, or human whole blood (HWB) cells
-
Cell culture medium
-
This compound
-
PGE2
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)
-
96-well or 384-well assay plates
Procedure:
-
Seed the HEK293-hEP4 cells in assay plates and allow them to adhere overnight. For HWB assays, fresh blood is used.
-
Prepare serial dilutions of this compound.
-
Aspirate the culture medium and add assay buffer containing a PDE inhibitor.
-
Add the diluted this compound to the wells and pre-incubate for a specified time (e.g., 15-30 minutes).
-
Add PGE2 at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Perform the cAMP detection assay.
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
In Vivo Carrageenan-Induced Mechanical Hyperalgesia Model
This protocol assesses the analgesic efficacy of this compound in a rat model of acute inflammatory pain.
Carrageenan-Induced Hyperalgesia Workflow.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Carrageenan solution (e.g., 1% in saline)
-
Electronic von Frey or similar device for measuring mechanical sensitivity
-
Oral gavage needles
Procedure:
-
Acclimatize the rats to the testing environment and the von Frey apparatus.
-
Measure the baseline paw withdrawal threshold for each rat.
-
Administer this compound or vehicle orally at the desired doses (e.g., 0.1-10 mg/kg).
-
After a set pre-treatment time (e.g., 60 minutes), induce inflammation by injecting carrageenan into the plantar surface of one hind paw.
-
At a peak inflammatory time point (e.g., 3 hours post-carrageenan), re-measure the paw withdrawal threshold.
-
Calculate the change in withdrawal threshold from baseline.
-
Determine the percent inhibition of hyperalgesia for each dose of this compound compared to the vehicle group.
-
Calculate the ED50 value from the dose-response data.
In Vivo Adjuvant-Induced Arthritis Model
This protocol evaluates the anti-inflammatory and anti-arthritic effects of this compound in a rat model of chronic inflammation.
Adjuvant-Induced Arthritis Workflow.
Materials:
-
Male Lewis rats
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Complete Freund's Adjuvant (CFA)
-
Plethysmometer or calipers for measuring paw volume/thickness
-
Oral gavage needles
Procedure:
-
Induce arthritis by injecting CFA into the subplantar region of one hind paw (the primary paw).
-
Begin daily oral administration of this compound or vehicle at the desired doses (e.g., 0.01-1 mg/kg/day).
-
Measure the volume or thickness of both the injected (primary) and contralateral (secondary) paws at regular intervals over the course of the study (e.g., daily for 5 days).
-
The development of swelling in the secondary paw indicates a systemic immune response.
-
At the end of the study, calculate the percent inhibition of both primary and secondary paw swelling for each dose of this compound compared to the vehicle group.
-
Determine the ED50 value for the inhibition of chronic paw swelling.
Conclusion
This compound is a valuable pharmacological tool for the investigation and validation of the EP4 receptor as a therapeutic target. Its high potency, selectivity, and favorable in vivo properties allow for robust interrogation of EP4 receptor function in a variety of preclinical models of pain, inflammation, and cancer. The protocols and data provided in these application notes offer a framework for researchers to effectively utilize this compound in their target validation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 5. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming MK-2894 Solubility Challenges
For researchers, scientists, and drug development professionals utilizing the potent and selective EP4 receptor antagonist MK-2894, achieving optimal solubility is paramount for reliable and reproducible experimental results. This technical support center provides a comprehensive guide to address common solubility issues, offering detailed troubleshooting advice and standardized protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is practically insoluble in water.
Q2: My this compound powder is not fully dissolving in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Purity of DMSO: Ensure you are using high-purity, anhydrous (water-free) DMSO. The presence of water can significantly reduce the solubility of hydrophobic compounds.[3]
-
Vortexing: Vortex the solution vigorously for several minutes to aid dissolution.
-
Sonication: Use a bath sonicator for 10-15 minutes to break down any compound aggregates and enhance solubilization.
-
Gentle Warming: Gently warm the solution to 37°C in a water bath. This can increase the solubility of the compound. However, avoid excessive heat, which could lead to degradation.
Q3: I observe precipitation when I dilute my this compound DMSO stock solution into aqueous media for cell culture experiments. How can I prevent this?
A3: Precipitation upon dilution into aqueous buffers is a common challenge with hydrophobic compounds like this compound. This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Here are several strategies to mitigate this issue:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and reduce the likelihood of precipitation.[4]
-
Step-wise Dilution: Avoid adding a small volume of a highly concentrated DMSO stock directly into a large volume of aqueous media. Instead, perform serial dilutions. First, create an intermediate dilution of the stock in your cell culture medium, and then add this to the final volume.[4]
-
Pre-warmed Media: Always use pre-warmed (37°C) cell culture media for your dilutions, as solubility is often temperature-dependent.
-
Rapid Mixing: Ensure thorough and immediate mixing after adding the this compound solution to the media to promote dispersion and prevent localized high concentrations that can lead to precipitation.
Q4: What are some suitable formulations for in vivo studies with this compound?
A4: Due to its poor aqueous solubility, in vivo studies with this compound require specialized formulations. Co-solvent systems are commonly employed to achieve the desired concentration and bioavailability. Below are some reported formulations. It is crucial to select a formulation that is appropriate for your specific animal model and route of administration.
Data Presentation: Solubility and Formulation Overview
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 50 mg/mL (≥ 105.59 mM) | The solvent of choice for preparing high-concentration stock solutions.[1][2] |
| Water | Insoluble | This compound is practically insoluble in aqueous solutions alone. |
| Ethanol | Sparingly soluble | Can be used as a co-solvent in formulations. |
| Methanol | Sparingly soluble | Can be used as a co-solvent. |
Table 2: Example Formulations for In Vivo Administration
| Formulation Composition | Achievable Concentration | Solution Appearance | Recommended Use |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 5.28 mM) | Clear solution | Oral and intraperitoneal injection.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (5.28 mM) | Suspended solution (requires sonication) | Oral and intraperitoneal injection.[1] |
| 10% DMSO, 90% Corn oil | ≥ 2.5 mg/mL (≥ 5.28 mM) | Clear solution | Oral administration.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator (optional)
-
Water bath at 37°C (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve a 10 mM concentration.
-
Dissolution:
-
Vortex the tube vigorously for 2-3 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the tube in a bath sonicator for 10-15 minutes.
-
Alternatively, or in addition, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Aqueous Media
Objective: To empirically determine the highest concentration of this compound that remains in solution in a specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (with or without serum, as required for your experiment)
-
Sterile 96-well plate or microcentrifuge tubes
-
Pipettes and sterile tips
-
Incubator at 37°C
Procedure:
-
Prepare Serial Dilutions: In the 96-well plate or microcentrifuge tubes, prepare a series of 2-fold dilutions of your this compound DMSO stock solution in your pre-warmed cell culture medium. Start with a concentration that is higher than your intended experimental concentration. Ensure the final DMSO concentration is consistent across all dilutions and below the cytotoxic level for your cells (e.g., <0.5%).
-
Incubation: Incubate the plate or tubes under your standard cell culture conditions (37°C, 5% CO₂) for a duration that reflects your planned experiment (e.g., 2, 6, 24 hours).
-
Visual Inspection: At various time points, carefully inspect each well or tube for any signs of precipitation (e.g., cloudiness, visible particles, or a film at the bottom).
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate at all time points is your maximum working concentration for this compound under those specific conditions.
Visualizations
EP4 Receptor Signaling Pathway
This compound is a selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4). The binding of the endogenous ligand PGE2 to the EP4 receptor initiates a cascade of intracellular signaling events. As an antagonist, this compound blocks these downstream effects.
Caption: Simplified signaling pathway of the PGE2/EP4 receptor.
Experimental Workflow for Troubleshooting Solubility Issues
The following workflow provides a systematic approach to addressing solubility challenges with this compound.
Caption: A stepwise guide for dissolving this compound and troubleshooting common issues.
References
Technical Support Center: Optimizing MK-2894 Concentration for IC50 Determination
A Note on the Target of MK-2894: Initial query information suggested an interest in this compound as a positive allosteric modulator (PAM) of the M4 muscarinic receptor. However, a comprehensive review of the scientific literature indicates that this compound is consistently characterized as a potent and selective antagonist of the Prostaglandin E2 receptor subtype 4 (EP4). This guide will therefore focus on the established mechanism of action of this compound as an EP4 receptor antagonist.
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed FAQs, troubleshooting advice, and experimental protocols to assist in the accurate determination of the half-maximal inhibitory concentration (IC50) of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective, and orally active antagonist of the E prostanoid receptor 4 (EP4).[1] The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand Prostaglandin E2 (PGE2), couples to the Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] this compound competitively binds to the EP4 receptor, blocking PGE2-mediated signaling and subsequent cAMP production.[1][2]
Q2: What type of assay is most suitable for determining the IC50 of this compound?
A2: A functional assay that measures the inhibition of PGE2-induced cAMP accumulation is the most common and appropriate method.[1][2] This can be performed in a cell line that endogenously or recombinantly expresses the human EP4 receptor, such as HEK293 cells.[1][2]
Q3: What is a typical IC50 value for this compound?
A3: The IC50 value for this compound can vary depending on the cell line and assay conditions. However, reported values are typically in the low nanomolar range. For example, an IC50 of 2.5 nM has been observed in HEK293 cells expressing the human EP4 receptor.[1]
Q4: How should I prepare my stock solution of this compound?
A4: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. For in vivo studies, specific formulations involving co-solvents like PEG300 and Tween-80 may be necessary.[1]
Q5: What concentration of PGE2 should I use in my assay?
A5: The concentration of PGE2 should ideally be at or near its EC80 (the concentration that elicits 80% of the maximal response). This concentration provides a robust signal window for measuring inhibition by this compound without being so high that it becomes difficult to overcome with the antagonist. This value should be determined empirically in your specific assay system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with buffer/media to maintain humidity. |
| No or very weak inhibition by this compound | - Incorrect concentration of this compound- Degraded this compound- Low EP4 receptor expression- PGE2 concentration is too high | - Verify the dilution series of this compound.- Use a fresh aliquot of this compound.- Confirm EP4 receptor expression in your cell line (e.g., via qPCR or Western blot).- Perform a dose-response curve for PGE2 to determine the optimal concentration. |
| Inconsistent dose-response curve | - Solubility issues with this compound at higher concentrations- Assay interference | - Check for precipitation of this compound in the assay medium.- Ensure the final DMSO concentration is consistent across all wells and is not affecting cell viability or the assay readout. |
| High background signal (in the absence of PGE2) | - Basal adenylyl cyclase activity- Assay reagent issues | - Ensure the assay buffer conditions are optimal.- Check the quality and preparation of your cAMP detection reagents. |
Quantitative Data Summary
The following table summarizes the reported potency of this compound from various sources.
| Parameter | Value | Cell Line | Assay Type |
| IC50 | 2.5 nM | HEK293 (human EP4) | Inhibition of PGE2-induced cAMP accumulation |
| IC50 | 11 nM | HWB cells | Inhibition of PGE2-induced cAMP accumulation |
| Ki | 0.56 nM | HEK293 (human EP4) | Radioligand binding assay |
Experimental Protocols
Protocol: Determination of this compound IC50 via a cAMP Accumulation Assay
This protocol outlines a general procedure for determining the IC50 of this compound in HEK293 cells stably expressing the human EP4 receptor.
1. Cell Culture and Seeding:
-
Culture HEK293-hEP4 cells in appropriate media and conditions.
-
Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
2. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., from 1 µM to 1 pM).
-
Prepare a stock solution of PGE2 in DMSO and dilute it in assay buffer to the desired working concentration (e.g., EC80).
3. Assay Procedure:
-
Wash the cell monolayer with assay buffer.
-
Add the diluted this compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Add the PGE2 working solution to all wells except the negative control wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based).
4. Data Analysis:
-
Normalize the data by setting the signal from cells treated with PGE2 alone as 100% and the signal from untreated cells as 0%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: EP4 receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
Troubleshooting inconsistent results with MK-2894
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-2894, a potent and selective EP4 receptor antagonist. Inconsistent experimental results can arise from various factors, and this guide aims to address common issues to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective, and orally active full antagonist of the E prostanoid receptor 4 (EP4).[1] The EP4 receptor is a G-protein coupled receptor (GPCR) that is activated by prostaglandin E2 (PGE2).[2] Upon activation by PGE2, the EP4 receptor primarily couples to the Gsα subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2][3] this compound competitively blocks the binding of PGE2 to the EP4 receptor, thereby inhibiting this downstream signaling cascade.[1][4] Some studies suggest that the EP4 receptor can also couple to other signaling pathways, such as the Giα and phosphatidylinositol 3-kinase (PI3K) pathways, which could lead to cell-type specific responses.[3]
Q2: What are the recommended storage conditions and stability of this compound?
A2: For long-term storage, this compound stock solutions should be stored at -80°C for up to two years or -20°C for up to one year.[1] It is recommended to prepare working solutions for in vivo experiments fresh on the same day of use to ensure reliable results.[1]
Q3: I am observing different potency (IC50) values in different cell lines. Why is this happening?
A3: This is a common observation and can be attributed to several factors. This compound has shown different IC50 values in different cell lines; for example, 2.5 nM in HEK293 cells and 11 nM in HWB cells for the inhibition of PGE2-induced cAMP accumulation.[1] The primary reason for this variability is likely differences in the expression levels of the EP4 receptor among cell lines. Cell lines with higher EP4 receptor expression may require higher concentrations of the antagonist to achieve the same level of inhibition. Additionally, variations in downstream signaling components and potential receptor dimerization can influence the apparent potency of the compound.
Q4: My in vivo results are not consistent. What are some potential reasons?
A4: Inconsistent in vivo results can stem from several sources. A key factor is the formulation and administration of this compound. A recommended formulation for oral administration involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which yields a clear solution at concentrations of at least 2.5 mg/mL.[1] It is crucial to ensure the compound is fully dissolved and administered consistently. Other factors that can contribute to variability include animal strain, age, sex, and the specific disease model being used. Pharmacokinetic properties, such as bioavailability and clearance, can also differ between species.[1]
Troubleshooting Guides
In Vitro Assay Inconsistency
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Compound precipitation | - Ensure a homogenous cell suspension and use a calibrated multichannel pipette.- Avoid using the outer wells of the microplate or fill them with sterile PBS or media to maintain humidity.- Visually inspect the wells for any precipitate after adding the compound. Ensure the final DMSO concentration is low and consistent across all wells. |
| Lower than expected potency (high IC50) | - Low EP4 receptor expression in the chosen cell line- Degradation of this compound or PGE2- Suboptimal assay conditions | - Verify the EP4 receptor expression level in your cell line via qPCR or Western blot. Consider using a cell line known to express high levels of EP4, such as HEK293 cells overexpressing the receptor.- Prepare fresh solutions of this compound and PGE2 for each experiment.- Optimize assay parameters such as incubation time, cell density, and PGE2 concentration. |
| No response or weak signal | - Incorrect assay setup- Inappropriate detection method | - Confirm that the assay is set up to measure the correct downstream signal of EP4 activation (e.g., cAMP levels).- Ensure your detection method has sufficient sensitivity. For cAMP assays, consider using a highly sensitive kit (e.g., HTRF, LANCE, or ELISA). |
In Vivo Experiment Variability
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent efficacy between animals | - Improper drug formulation and administration- Variability in the disease model | - Prepare the this compound formulation fresh daily and ensure complete dissolution. Use precise oral gavage or other administration techniques.- Standardize the induction of the disease model to minimize variability in disease severity between animals. |
| Lack of efficacy | - Insufficient dose- Poor bioavailability in the chosen species | - Perform a dose-response study to determine the optimal dose for your model. The reported ED50 in a rat arthritis model is 0.02 mg/kg/day.[1]- Review pharmacokinetic data for the species you are using. If bioavailability is low, consider alternative routes of administration. |
| Unexpected side effects | - Potential off-target effects at high concentrations | - Although this compound is selective, very high doses may lead to off-target effects. Lower the dose to the minimal effective concentration. |
Experimental Protocols
In Vitro cAMP Inhibition Assay
-
Cell Culture: Culture HEK293 cells stably expressing the human EP4 receptor in appropriate media.
-
Cell Seeding: Seed the cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO). Prepare a stock solution of PGE2.
-
Assay Procedure:
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with the serially diluted this compound or vehicle for 30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of PGE2 (e.g., EC80) for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit.
-
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
In Vivo Formulation Preparation
-
Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Vehicle Preparation: Prepare the vehicle by mixing 40% PEG300, 5% Tween-80, and 45% Saline.
-
Final Formulation: Add the required volume of the this compound stock solution to the vehicle to achieve the final desired concentration. Ensure the final DMSO concentration is 10% or less.
-
Administration: Administer the freshly prepared formulation to the animals via the desired route (e.g., oral gavage).
Visualizations
Caption: PGE2/EP4 Signaling Pathway and Point of this compound Inhibition.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
How to minimize off-target effects of MK-2894
A Note on the Primary Target of MK-2894: Initial intelligence suggested that this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. However, extensive pharmacological data confirms that This compound is a potent and selective antagonist of the E prostanoid receptor 4 (EP4) .[1][2] This technical support center will, therefore, focus on minimizing off-target effects in the context of its activity as an EP4 antagonist. General principles for minimizing off-target effects of small molecules are also provided and are broadly applicable across different target classes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, selective, and orally active full antagonist of the E prostanoid receptor 4 (EP4).[1] It exerts its effects by binding to the EP4 receptor with high affinity and preventing the binding of its endogenous ligand, prostaglandin E2 (PGE2). This blockade inhibits downstream signaling pathways, primarily the Gs-adenylyl cyclase-cAMP pathway.[3]
Q2: What are the known off-target effects of this compound?
A2: this compound is highly selective for the EP4 receptor over other prostanoid receptors, including EP1, EP2, and EP3.[2] The primary potential for off-target effects lies in interactions with other prostanoid receptors at high concentrations. The selectivity profile of this compound is summarized in the table below. It is crucial to use the lowest effective concentration to minimize the risk of engaging these other receptors.
Q3: How can I minimize off-target effects when using this compound?
A3: Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Key strategies include:
-
Dose-Response Experiments: Always perform a dose-response curve to identify the lowest concentration of this compound that achieves the desired biological effect.
-
Use of Appropriate Controls:
-
Vehicle Control: Always include a vehicle-only control (e.g., DMSO) at the same final concentration used for this compound.
-
Negative Control Compound: If available, use a structurally similar but inactive analog of this compound.
-
Positive Control: Use a known EP4 antagonist with a different chemical scaffold to confirm that the observed phenotype is due to EP4 antagonism and not a unique off-target effect of this compound's chemical structure.
-
-
Genetic Knockdown/Knockout: The most rigorous method to confirm on-target activity is to use a cell line or animal model where the EP4 receptor has been knocked out or knocked down. The biological effects of this compound should be absent in these models.
-
Rescue Experiments: If this compound induces a specific phenotype, determine if this can be rescued by the addition of a downstream signaling molecule in the EP4 pathway.
Q4: What are the recommended storage and handling conditions for this compound?
A4: For long-term storage, this compound solid should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For cell-based assays, it is recommended to prepare fresh dilutions from the stock solution for each experiment.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Species | Value | Receptor Subtype | Assay Type | Reference |
| Ki | Human | 0.56 nM | EP4 | Radioligand Binding | [1][2] |
| IC50 | Human | 2.5 nM | EP4 | cAMP Accumulation (HEK293 cells) | [1][2] |
| IC50 | Human | 11 nM | EP4 | cAMP Accumulation (Whole Blood) | [1] |
| Selectivity | Human | >10,000-fold | EP4 vs EP1, EP2, EP3 | Not Specified | [3] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for EP4 Receptor
This protocol is a generalized method to determine the binding affinity (Ki) of a test compound like this compound for the EP4 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the human EP4 receptor.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor.
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand: [³H]-PGE2.
-
Unlabeled PGE2 (for non-specific binding determination).
-
Test compound: this compound.
-
Scintillation cocktail and counter.
-
Glass fiber filters (e.g., GF/C).
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hEP4 cells to confluency.
-
Harvest and homogenize cells in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, [³H]-PGE2 (at a concentration near its Kd), and varying concentrations of this compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a saturating concentration of unlabeled PGE2.
-
Incubate the plate, typically for 60-120 minutes at room temperature.[4]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for EP4 Antagonism
This protocol measures the functional potency (IC50) of this compound by assessing its ability to inhibit PGE2-stimulated cAMP production.
Objective: To determine the IC50 of this compound in a cell-based functional assay.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor.[3]
-
Cell culture medium.
-
PGE2.
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor).[5]
Procedure:
-
Cell Plating:
-
Seed HEK293-hEP4 cells into a 96-well or 384-well plate and incubate overnight.[5]
-
-
Compound Treatment:
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).
-
-
Stimulation:
-
Add PGE2 at a concentration that elicits a submaximal response (typically EC80) to all wells except the basal control.[5]
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Normalize the data to the PGE2-only (100% stimulation) and vehicle-only (0% stimulation) controls.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[5]
-
Mandatory Visualizations
Signaling Pathway
Caption: Simplified EP4 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for confirming the potency and selectivity of an EP4 antagonist.
Troubleshooting Guide
Problem: Unexpected or inconsistent experimental results after treatment with this compound.
Caption: A decision tree for troubleshooting unexpected results with this compound.
References
Technical Support Center: Enhancing the Bioavailability of MK-2894 in Rodent Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies with the selective EP4 receptor antagonist, MK-2894. The focus is on strategies to improve its oral bioavailability in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in rodents?
A1: The reported oral bioavailability of this compound is moderate. In Sprague-Dawley rats, it is approximately 29%, and in mice, it is around 21%.[1] This suggests that while the compound is orally absorbed to some extent, there is significant potential for improvement to ensure consistent and optimal exposure in preclinical studies.
Q2: Why might the oral bioavailability of this compound be limited?
A2: As a Biopharmaceutics Classification System (BCS) Class II candidate, this compound's low aqueous solubility is a primary reason for its limited oral bioavailability. Poor solubility can lead to a low dissolution rate in the gastrointestinal (GI) tract, which is often the rate-limiting step for absorption. Other contributing factors could include first-pass metabolism in the gut wall or liver and potential efflux by transporters like P-glycoprotein (P-gp).
Q3: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs:
-
Particle Size Reduction: Decreasing the particle size (e.g., through micronization or nanocrystal technology) increases the surface area-to-volume ratio, which can enhance the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve solubility and dissolution by overcoming the crystal lattice energy.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the GI tract and may enhance absorption via lymphatic pathways, potentially bypassing some first-pass metabolism.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles can improve its dissolution rate and may offer targeted delivery. A recent study has demonstrated the successful encapsulation of EP2 and EP4 antagonists in polymeric nanoparticles.[1]
Q4: Are there examples of selective EP4 receptor antagonists with high oral bioavailability?
A4: Yes, a novel indole-2-carboxamide derivative, referred to as compound 36, has been reported to have good oral bioavailability of 76.1% in rats.[2] While the specific formulation details were not disclosed, this demonstrates that high oral bioavailability is achievable for selective EP4 antagonists.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting/Optimization Strategy |
| High variability in plasma concentrations between animals | Inconsistent dosing technique (oral gavage) | Ensure all personnel are thoroughly trained in proper oral gavage techniques. Use appropriate gavage needle sizes and confirm correct placement before administration. Fasting animals for a few hours before dosing can help standardize GI tract conditions. |
| Formulation inconsistency (e.g., suspension not uniform) | Continuously mix or vortex the formulation between dosing each animal to maintain a homogenous suspension. Prepare fresh formulations for each experiment to prevent degradation or aggregation. | |
| Low systemic exposure (low Cmax and AUC) | Poor compound solubility and dissolution | - Micronization/Nanonization: Reduce the particle size of the this compound powder. - Amorphous Solid Dispersion: Prepare a solid dispersion of this compound with a suitable polymer (e.g., PVP, HPMC). - Lipid-Based Formulations: Develop a SEDDS formulation. |
| Significant first-pass metabolism or efflux | - Co-administration with inhibitors: Conduct a pilot study with a known P-gp inhibitor (e.g., verapamil) to assess the role of efflux transporters. - Lipid-Based Formulations: These can partially bypass the liver through lymphatic absorption. | |
| Precipitation of the compound in the GI tract | Change in pH from the formulation to the stomach and intestine | - Use of precipitation inhibitors: Include polymers like HPMC in the formulation to maintain a supersaturated state. - pH-modifying excipients: Incorporate buffering agents to control the microenvironment pH. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Species | Dose (Oral) | Dose (IV) | Bioavailability (F%) | Cmax (µM) | Tmax (h) | T1/2 (h) |
| SD-Rat[1] | 20 mg/kg | 5 mg/kg | 29 | 4.5 | Not Reported | 4.5 |
| Mouse[1] | 20 mg/kg | 5 mg/kg | 21 | 1.4 | Not Reported | 15 |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
This protocol describes a general method for preparing a nanosuspension to improve the dissolution rate of this compound.
Materials:
-
This compound powder
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Deionized water
-
High-pressure homogenizer or bead mill
Method:
-
Prepare a preliminary suspension of this compound in an aqueous solution containing the stabilizer. A typical concentration would be 1-5% (w/v) of this compound and 0.5-2% (w/v) of the stabilizer.
-
Stir the suspension for 30 minutes to ensure adequate wetting of the drug particles.
-
Process the suspension through a high-pressure homogenizer at 1500 bar for 20-30 cycles or in a bead mill with zirconium oxide beads until the desired particle size is achieved (typically < 200 nm).
-
Characterize the particle size, polydispersity index (PDI), and zeta potential of the nanosuspension using dynamic light scattering (DLS).
-
The final nanosuspension can be used directly for oral gavage or lyophilized for long-term storage.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines the procedure for assessing the oral bioavailability of a novel this compound formulation.
Animal Model:
-
Male Sprague-Dawley rats (200-250 g)
Experimental Groups (n=6 per group):
-
This compound in a standard suspension (e.g., 0.5% methylcellulose) - Oral
-
Novel this compound formulation (e.g., nanosuspension) - Oral
-
This compound in a solubilizing vehicle (e.g., 20% DMSO, 40% PEG400, 40% saline) - Intravenous
Procedure:
-
Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Oral (PO): Administer the respective formulations via oral gavage at a dose of 10 mg/kg.
-
Intravenous (IV): Administer the IV formulation via the tail vein at a dose of 2 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 200 µL) from the saphenous vein into EDTA-coated tubes at the following time points:
-
PO: 0 (predose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
IV: 0 (predose), 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) using non-compartmental analysis software. The absolute oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
Visualizations
EP4 Receptor Signaling Pathway
Prostaglandin E2 (PGE2) binding to the EP4 receptor activates multiple downstream signaling cascades. The primary pathway involves the activation of Gαs, leading to increased cyclic AMP (cAMP) production and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB. The EP4 receptor can also couple to Gαi and activate the PI3K/Akt pathway.
Caption: Simplified signaling pathway of the EP4 receptor.
Experimental Workflow for Improving Bioavailability
The process of improving the oral bioavailability of a compound like this compound involves a cyclical workflow of formulation development, in vitro characterization, and in vivo pharmacokinetic testing.
Caption: Iterative workflow for enhancing oral bioavailability.
References
MK-2894 Technical Support Center: Experimental Stability Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of MK-2894 during experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with this compound are inconsistent. Could degradation of the compound be a factor?
A1: Yes, inconsistent results are a potential indicator of this compound degradation. The stability of the compound is critical for reproducible experiments. One supplier notes that solutions of this compound are unstable and should be prepared fresh for use.[1] If you are using pre-made solutions that have been stored for a period, degradation may have occurred.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is the first step in preventing degradation. Adhering to the manufacturer's recommendations is crucial. For specific storage durations and temperatures for both the solid compound and solutions, please refer to the summary table below.
Q3: How should I prepare my this compound stock solutions to maximize stability?
A3: It is recommended to prepare stock solutions fresh for each experiment.[1] If storage is necessary, use a high-quality anhydrous solvent such as DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles. Ensure the cap of the vial is sealed tightly to prevent moisture absorption.
Q4: I need to make a working solution of this compound in an aqueous buffer for my in vitro assay. What precautions should I take?
A4: The amide bond in the thiophene-3-carboxamide structure of this compound may be susceptible to hydrolysis under strongly acidic or basic conditions. While specific studies on this compound are not available, the hydrolysis of related thiophene compounds can occur under these conditions. Therefore, it is advisable to prepare aqueous solutions fresh and use a buffer system that maintains a neutral or slightly acidic pH. Avoid prolonged storage of this compound in aqueous solutions.
Q5: Is this compound sensitive to light?
Q6: Can I expect degradation of this compound in my cell culture medium during a multi-day experiment?
A6: Given that solutions are stated to be unstable, it is possible that this compound could degrade in cell culture medium over several days.[1] The complex composition of culture media, along with physiological temperatures, can contribute to compound instability. For long-term experiments, consider replenishing the compound at regular intervals.
Data Summary: Storage and Stability of this compound
| Form | Storage Temperature | Recommended Duration | Source |
| Solid Powder | -20°C | 3 years | [2] |
| In Solvent | -80°C | 2 years | [2] |
| In Solvent | -20°C | 1 year | [2] |
Note: The stability of this compound in solution is noted to be limited. It is strongly recommended to prepare solutions fresh for each use.[1]
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound with a focus on minimizing degradation.
-
Materials:
-
This compound solid powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage, as per the stability data table.
-
Protocol for Preparation of In Vivo Formulation
The following is an example of a formulation for the oral administration of this compound, as described by a commercial supplier. This suspension should be prepared fresh on the day of use.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure (for a 1 mg/mL solution):
-
Dissolve this compound in DMSO to make a concentrated stock.
-
To prepare the final formulation, take a volume of the DMSO stock and add it to PEG300. For example, for a final concentration of 1 mg/mL, you might add 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline by volume.
-
Mix the DMSO stock and PEG300 thoroughly.
-
Add Tween-80 and mix again.
-
Finally, add the saline and mix until a uniform suspension is achieved.
-
Visualizations
Potential Degradation Pathways for this compound
Caption: Potential routes of this compound degradation.
Experimental Workflow for Minimizing this compound Degradation
Caption: Recommended workflow for handling this compound.
References
Technical Support Center: Refining Dosing Schedules for Chronic MK-2894 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective EP4 receptor antagonist, MK-2894, in chronic treatment paradigms.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and orally active antagonist of the E prostanoid receptor 4 (EP4).[1] The EP4 receptor is one of four receptor subtypes for prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[1] By blocking the EP4 receptor, this compound inhibits downstream signaling pathways, primarily the Gs-mediated activation of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This blockade of PGE2 signaling is the basis for its anti-inflammatory and analgesic effects.
Q2: What are the known pharmacokinetic properties of this compound in preclinical species?
A2: The pharmacokinetic profile of this compound has been characterized in mice, rats, and dogs, demonstrating moderate oral bioavailability and a variable half-life depending on the species. A summary of key pharmacokinetic parameters is provided in the table below.
Q3: What is a recommended starting dose and vehicle for chronic oral administration of this compound in rats?
A3: In a 5-day study using the adjuvant-induced arthritis (AIA) rat model, oral administration of this compound at doses between 0.1 mg/kg/day and 10 mg/kg/day showed potent, dose-dependent inhibition of chronic paw swelling.[1] An ED50 of 0.02 mg/kg/day was reported for this effect.[1] For initial chronic studies, a dose range of 1 to 10 mg/kg/day could be a reasonable starting point, with adjustments based on observed efficacy and tolerability. While specific formulations for chronic studies are not detailed in the available literature, for oral gavage in rats, active pharmaceutical ingredients are often formulated in vehicles such as a mixture of PEG400 and Labrasol® (1:1 v/v) or in an aqueous suspension with a suspending agent like carboxymethylcellulose.[3] It is crucial to perform formulation and stability studies to ensure consistent drug delivery over the course of a chronic experiment.
Q4: Are there any known long-term side effects of this compound from preclinical studies?
A4: Specific long-term toxicology studies for this compound are not publicly available. However, chronic toxicity studies are a standard requirement for the development of drugs intended for long-term use.[4] These studies typically assess for any target organ toxicities that may emerge with prolonged exposure. In the absence of specific data for this compound, researchers should consider the broader class of EP4 antagonists. Clinical trials of other EP4 antagonists have generally reported manageable tolerability. For example, in a phase I/II study of the EP4 antagonist vorbipiprant, no treatment-related serious or grade >3 adverse events were reported at a dose of 90 mg twice daily. It is important to conduct thorough safety monitoring in any chronic this compound study, including regular clinical observations, body weight measurements, and terminal histopathology.
Troubleshooting Guides
Issue 1: Diminished or inconsistent efficacy in a chronic study.
| Possible Cause | Troubleshooting Step |
| Inadequate Dose | The initial dose may be too low for the specific chronic model. Consider a dose-escalation study to determine the optimal dose for sustained efficacy. |
| Pharmacokinetic Issues | The dosing frequency may not be optimal to maintain therapeutic drug concentrations. Conduct pilot pharmacokinetic studies to determine the half-life of this compound in your specific animal model and adjust the dosing interval accordingly. |
| Formulation Instability | The formulation may not be stable over the duration of the study, leading to inconsistent drug delivery. Prepare fresh formulations regularly and consider analytical validation of the formulation's stability under the storage and administration conditions. |
| Drug Metabolism Induction | Chronic administration may induce metabolic enzymes, leading to faster clearance of this compound over time. If feasible, measure plasma levels of this compound at different time points during the chronic study to assess for changes in exposure. |
Issue 2: Unexpected adverse effects are observed (e.g., weight loss, behavioral changes).
| Possible Cause | Troubleshooting Step |
| On-Target Side Effects | The EP4 receptor is involved in various physiological processes, and its chronic blockade may lead to on-target adverse effects. Reduce the dose to see if the adverse effects are dose-dependent. |
| Off-Target Effects | Although this compound is reported to be selective, high concentrations could potentially interact with other targets. If possible, measure plasma concentrations to ensure they are within a reasonable therapeutic range. |
| Vehicle-Related Toxicity | The vehicle used for administration may be causing the adverse effects. Include a vehicle-only control group in your study to differentiate between vehicle and compound effects. |
| Gastrointestinal Intolerance | While EP4 antagonists are expected to have a better gastrointestinal safety profile than NSAIDs, GI effects can still occur.[5] Monitor for signs of GI distress and consider a different formulation or route of administration if necessary. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System |
| Ki | 0.56 nM | Human EP4 receptor |
| IC50 | 2.5 nM | PGE2-induced cAMP accumulation in HEK 293 cells |
| IC50 | 11 nM | PGE2-induced cAMP accumulation in HWB cells |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Dose (Oral) | Bioavailability (F) | Clearance (CL) | Half-life (T1/2) | Cmax |
| Mouse | 20 mg/kg | 21% | 23 mL/min/kg | 15 h | 1.4 µM |
| Rat | 20 mg/kg | 29% | 9.2 mL/min/kg | 4.5 h | 4.5 µM |
| Dog | 5 mg/kg | 32% | 23 mL/min/kg | 8.8 h | 3.3 µM |
Data compiled from MedchemExpress.[1]
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
This protocol describes a common method for inducing a chronic inflammatory arthritis model in rats, suitable for evaluating the long-term efficacy of anti-inflammatory compounds like this compound.
Materials:
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL).
-
Male Lewis or Sprague-Dawley rats (6-8 weeks old).
-
25-gauge needles and 1 mL syringes.
-
Calipers for measuring paw thickness.
-
This compound and vehicle for administration.
Procedure:
-
Acclimatization: Acclimate rats to the housing conditions for at least one week before the start of the experiment.
-
Induction of Arthritis:
-
On Day 0, briefly anesthetize the rats (e.g., with isoflurane).
-
Inject 100 µL of CFA intradermally into the plantar surface of the right hind paw.
-
-
Treatment:
-
Begin oral administration of this compound or vehicle on Day 0 (prophylactic regimen) or after the onset of clinical signs (e.g., Day 7, therapeutic regimen).
-
Administer the compound daily via oral gavage at the predetermined dose and volume.
-
-
Monitoring and Assessment:
-
Monitor the animals daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.
-
Measure the volume or thickness of both the injected (primary) and contralateral (secondary) hind paws using calipers at regular intervals (e.g., every 2-3 days).
-
Record body weights at least twice a week.
-
The study duration is typically 21-28 days.
-
-
Terminal Procedures:
-
At the end of the study, euthanize the animals.
-
Collect blood for analysis of inflammatory biomarkers (e.g., cytokines) and pharmacokinetic analysis.
-
Collect hind paws for histological evaluation of joint inflammation, cartilage destruction, and bone erosion.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of the EP4 receptor and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating potential artifacts in MK-2894 functional assays
This technical support center provides guidance on mitigating potential artifacts in functional assays for MK-2894, a potent and selective EP4 receptor antagonist. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
General Information: Understanding this compound
It is important to note that this compound is a selective antagonist of the E-type prostanoid receptor 4 (EP4), not a positive allosteric modulator of the M4 muscarinic receptor. The EP4 receptor is a G protein-coupled receptor (GPCR) that is activated by its endogenous ligand, prostaglandin E2 (PGE2).[1][2] The primary signaling pathway for the EP4 receptor involves coupling to the Gs alpha subunit (Gαs), which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][2][3] Evidence also suggests potential coupling to other pathways, such as Gαi and β-arrestin.[1][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the primary functional assays for characterizing this compound?
A1: The primary functional assay for an EP4 antagonist like this compound is a cAMP accumulation assay.[1][6] This assay measures the ability of the compound to inhibit PGE2-induced cAMP production. Other key assays include:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound to the EP4 receptor.[7][8]
-
β-arrestin Recruitment Assays: To investigate potential biased signaling of the antagonist.[1]
-
Selectivity Assays: Testing the compound against other prostanoid receptors (EP1, EP2, EP3) and a broader panel of GPCRs to confirm selectivity.[9]
Q2: Why is my observed potency (IC50) for this compound different in my cell-based assay compared to published biochemical data?
A2: Discrepancies between biochemical and cell-based assay potencies are common and can be attributed to several factors:
-
Cell Permeability: The compound may have limited ability to cross the cell membrane, leading to a lower effective intracellular concentration.[10]
-
ATP Concentration: Intracellular ATP levels can influence adenylyl cyclase activity and, consequently, the measured cAMP response.
-
Phosphodiesterase (PDE) Activity: Intracellular PDEs degrade cAMP. Their activity can reduce the measured signal, and the use of PDE inhibitors is often recommended.[11][12]
-
Receptor Expression Levels: The density of EP4 receptors in your cell line can affect the magnitude of the response.[5]
Q3: How should I prepare this compound for my assays to avoid solubility issues?
A3: Like many small molecule inhibitors, this compound may have limited aqueous solubility.[10][13] It is recommended to prepare a high-concentration stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).[10] When diluting into your aqueous assay buffer, ensure the final DMSO concentration is low (typically below 0.5%) to prevent solvent-induced artifacts.[10][13] Always include a vehicle control with the same final solvent concentration in your experiments.[13]
Troubleshooting Guide
Issue 1: High background or non-specific inhibition in the cAMP assay.
-
Possible Cause: Compound aggregation at high concentrations.
-
Solution: Visually inspect your compound stock for any precipitation. Perform a full concentration-response curve; aggregating compounds often exhibit a steep, non-saturating curve. Consider including a low concentration of a non-ionic detergent like 0.01% Triton X-100 in your assay buffer to disrupt potential aggregates.[10]
-
-
Possible Cause: Off-target effects of the compound.
-
Solution: Test this compound in a counterscreen using parental cells that do not express the EP4 receptor. This will help determine if the observed effects are independent of the target. Also, perform selectivity profiling against other related receptors.[9]
-
Issue 2: Low signal-to-background ratio in the cAMP assay.
-
Possible Cause: Insufficient EP4 receptor expression in the host cells.
-
Solution: Verify the expression level of the EP4 receptor in your cell line using techniques like qPCR or a radioligand binding assay with a known EP4-specific ligand.[12]
-
-
Possible Cause: Rapid degradation of cAMP by endogenous phosphodiesterases (PDEs).
-
Possible Cause: Suboptimal agonist (PGE2) concentration.
-
Solution: Ensure you are using an appropriate concentration of PGE2 (typically EC50 to EC80) to stimulate a robust but not maximal response. This allows for a sufficient window to observe inhibition by the antagonist.[14]
-
Issue 3: Inconsistent results or poor reproducibility.
-
Possible Cause: Cell health and passage number.
-
Solution: Use cells with a consistent and low passage number. Ensure cells are healthy and have a uniform density at the time of the assay.
-
-
Possible Cause: Instability of the compound in the assay medium.
-
Solution: Assess the stability of this compound in your assay buffer over the time course of the experiment. This can be done using analytical methods like HPLC.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or media.
-
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and other relevant EP4 antagonists from published studies.
Table 1: Potency of this compound
| Assay Type | Cell Line | Species | Potency (IC50) | Reference |
|---|---|---|---|---|
| cAMP Functional Assay | HEK293 | Human | 2.5 nM | [3] |
| Radioligand Binding ([3H]-PGE2) | CHO | Human | 13 nM (Ki) |[15] |
Table 2: Potency of other selective EP4 Antagonists for comparison
| Compound | Assay Type | Species | Potency (IC50) | Reference |
|---|---|---|---|---|
| E7046 | cAMP Reporter Assay | Human | 13.5 nM | [3] |
| ZY001 | GloSensor cAMP Assay | Human | 0.51 nM | [16] |
| ER-819762 | cAMP Reporter Assay | Human | 59 nM |[9] |
Experimental Protocols
cAMP Accumulation Assay (HTRF-based)
This protocol outlines a general procedure for determining the potency of this compound in inhibiting PGE2-induced cAMP production in HEK293 cells stably expressing the human EP4 receptor.
Materials:
-
HEK293 cells expressing human EP4 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
PGE2 (agonist)
-
This compound (test antagonist)
-
Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX)
-
HTRF cAMP detection kit
-
384-well white microplates
Procedure:
-
Cell Preparation:
-
Culture HEK293-hEP4 cells to approximately 80% confluency.
-
Harvest cells and resuspend in assay buffer containing a PDE inhibitor to the desired cell density (optimization required, typically 1,000-5,000 cells/well).[14]
-
Dispense the cell suspension into the wells of a 384-well plate.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a stock of PGE2 at a concentration corresponding to its EC80 value (determined previously).
-
Add the diluted this compound or vehicle control to the cells and pre-incubate for a recommended time (e.g., 15-30 minutes) to allow the antagonist to bind.[12]
-
-
Agonist Stimulation:
-
Add the EC80 concentration of PGE2 to all wells except the negative control wells.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP production.
-
-
Detection:
-
Following the stimulation period, add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
-
Plot the percent inhibition versus the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Radioligand Binding Assay
This protocol provides a general method for determining the binding affinity of this compound to the EP4 receptor using a competitive binding format.
Materials:
-
Membranes from cells expressing the EP4 receptor
-
[3H]-PGE2 (radioligand)
-
This compound (test compound)
-
Binding buffer (e.g., 10 mM MES, pH 6.0, 10 mM MgCl2, 1 mM EDTA)
-
Wash buffer
-
GF/B filter plates
-
Scintillation fluid and counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-PGE2 (typically at its Kd value), and varying concentrations of unlabeled this compound.
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled PGE2).
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 90 minutes) at room temperature to reach binding equilibrium.[8]
-
-
Filtration and Washing:
-
Rapidly filter the contents of the wells through a GF/B filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.[8]
-
-
Detection:
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent specific binding at each concentration of this compound.
-
Plot the percent specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: Canonical Gs-coupled signaling pathway of the EP4 receptor.
Caption: General experimental workflow for in vitro characterization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 3. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. link.springer.com [link.springer.com]
- 16. Discovery of EP4 antagonists with image-guided explainable deep learning workflow | National Science Open (NSO) [nso-journal.org]
Validation & Comparative
A Comparative Analysis of MK-2894 and Other EP4 Antagonists in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of MK-2894, a selective EP4 receptor antagonist, against other notable EP4 antagonists. The data presented is collated from various preclinical studies in inflammatory arthritis and cancer models. While direct head-to-head comparative studies are limited, this guide aims to offer a structured summary of available quantitative data to aid in the evaluation of these compounds for research and development purposes.
Introduction to EP4 Antagonism
The prostaglandin E2 (PGE2) receptor 4 (EP4) is a G-protein coupled receptor that plays a crucial role in mediating inflammatory responses and tumorigenesis.[1][2] PGE2, its natural ligand, is a key inflammatory mediator.[1] Antagonism of the EP4 receptor is a promising therapeutic strategy for a range of diseases, including inflammatory conditions like rheumatoid arthritis and various cancers.[1][2] By blocking the EP4 receptor, these antagonists can inhibit downstream signaling pathways, thereby reducing inflammation, pain, and tumor growth.[1] This guide focuses on the comparative efficacy of this compound, a thiophen-3-carboximide derivative, and other well-characterized EP4 antagonists.[1]
In Vitro Potency and Selectivity
The initial assessment of a drug candidate's efficacy often begins with in vitro assays to determine its potency and selectivity for the target receptor. The following table summarizes the reported in vitro data for this compound and other EP4 antagonists.
| Compound | Target | Assay Type | Potency (IC50/Ki) | Cell Line | Source(s) |
| This compound | Human EP4 | cAMP Inhibition | IC50 = 2.5 nM | HEK 293 | [1] |
| Human EP4 | Radioligand Binding | Ki = 0.56 nM | - | [1] | |
| E7046 | Human EP4 | cAMP Inhibition | IC50 = 10.19 nM | HEK 293 | [1] |
| Grapiprant (CJ-023,423) | Human EP4 | cAMP Inhibition | IC50 = 12 nM | HEK 293 | |
| Human EP4 | Radioligand Binding | Ki = 13 nM | - | [3] | |
| RQ-15986 | Murine EP4 | cAMP Inhibition | pA2 = 8.7 | HEK 293 | [2] |
| ER-819762 | Human EP4 | Radioligand Binding | IC50 = 70 ± 11 nM | - | |
| Human EP4 | cAMP-dependent reporter assay | IC50 = 59 ± 6 nM | HEK 293 |
Note: Data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Preclinical Efficacy in Inflammatory Arthritis Models
EP4 antagonists have shown significant promise in preclinical models of inflammatory arthritis. The table below summarizes the in vivo efficacy of this compound and other EP4 antagonists in rodent models of arthritis.
| Compound | Model | Species | Dosing Regimen | Key Efficacy Readout | Source(s) |
| This compound | Adjuvant-Induced Arthritis | Rat | 0.03 - 3 mg/kg, p.o. | Dose-dependent reduction in paw swelling. | [1] |
| Grapiprant (CJ-023,423) | Adjuvant-Induced Arthritis | Rat | 1, 3, 10 mg/kg, p.o. | Significant reduction in paw swelling, comparable to rofecoxib. | |
| ER-819762 | Collagen-Induced Arthritis | Mouse | 10, 30, 100 mg/kg, p.o. | Suppression of disease in a dose-dependent manner. | |
| Glucose-6-Phosphate Isomerase-Induced Arthritis | Mouse | 10, 30 mg/kg, p.o. | Suppression of disease. |
Note: Data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Preclinical Efficacy in Cancer Models
The role of the PGE2-EP4 signaling pathway in promoting tumor growth and metastasis has made EP4 antagonists attractive candidates for cancer therapy. The following table summarizes the preclinical efficacy of various EP4 antagonists in different cancer models.
| Compound | Model | Species | Dosing Regimen | Key Efficacy Readout | Source(s) |
| E7046 | CT26 Colon Carcinoma | Mouse | Not specified | Antitumor efficacy and prolonged survival. | [1] |
| RQ-15986 | 4T1 Breast Cancer Metastasis | Mouse | 100 mg/kg, p.o., twice daily for 21 days | Inhibition of primary tumor growth and spontaneous lung metastasis. | [2] |
| Compound 36 | CT26 Colon Cancer Xenograft | Mouse | 75 mg/kg, 150 mg/kg | Dose-dependent tumor growth inhibition (32.0% and 51.78% respectively). | [1] |
Note: Data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
In Vitro cAMP Inhibition Assay
Objective: To determine the potency of EP4 antagonists in inhibiting PGE2-induced cyclic AMP (cAMP) production in cells overexpressing the human EP4 receptor.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells are stably transfected with a plasmid encoding the human EP4 receptor. Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Assay Preparation: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: On the day of the assay, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then pre-incubated with varying concentrations of the test EP4 antagonist for a specified period.
-
PGE2 Stimulation: Following pre-incubation with the antagonist, cells are stimulated with a fixed concentration of PGE2 (typically at its EC80) to induce cAMP production.
-
cAMP Measurement: After a defined incubation period, the reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Data Analysis: The concentration-response curves for the antagonists are plotted, and the IC50 values (the concentration of antagonist that inhibits 50% of the PGE2-induced cAMP production) are calculated using non-linear regression analysis.
Adjuvant-Induced Arthritis (AIA) in Rats
Objective: To evaluate the anti-inflammatory efficacy of EP4 antagonists in a rat model of chronic inflammation and arthritis.
Methodology:
-
Animals: Male Lewis or Sprague-Dawley rats are typically used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Complete Freund's Adjuvant (CFA), containing heat-killed Mycobacterium tuberculosis, into the plantar surface of one hind paw or at the base of the tail.
-
Compound Administration: Oral administration of the test EP4 antagonist or vehicle control begins either prophylactically (before or at the time of AIA induction) or therapeutically (after the onset of clinical signs of arthritis) and continues for a specified duration.
-
Efficacy Assessment:
-
Paw Swelling: The volume or thickness of both the injected (primary) and contralateral (secondary) paws is measured at regular intervals using a plethysmometer or calipers.
-
Clinical Score: The severity of arthritis in each paw is visually scored based on erythema, swelling, and joint deformity.
-
Histopathology: At the end of the study, joints are collected, fixed, and processed for histological examination to assess inflammation, cartilage destruction, and bone erosion.
-
Biomarkers: Blood samples may be collected to measure systemic inflammatory markers such as cytokines (e.g., TNF-α, IL-6) and acute-phase proteins.
-
CT26 Colon Carcinoma Mouse Model
Objective: To assess the antitumor efficacy of EP4 antagonists in a syngeneic mouse model of colon cancer.
Methodology:
-
Cell Line: The CT26 cell line is a murine colon adenocarcinoma cell line derived from BALB/c mice.
-
Animals: Immunocompetent BALB/c mice are used, as they are syngeneic to the CT26 cell line.
-
Tumor Implantation: A suspension of CT26 cells is injected subcutaneously into the flank of the mice.
-
Compound Administration: Once the tumors reach a palpable size, mice are randomized into treatment groups and receive the test EP4 antagonist or vehicle control via oral gavage or other appropriate routes for a defined period.
-
Efficacy Assessment:
-
Tumor Growth: Tumor volume is measured regularly (typically twice or three times a week) using calipers. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Survival: In some studies, the effect of the treatment on the overall survival of the animals is monitored.
-
Immunophenotyping: At the end of the study, tumors and spleens may be harvested to analyze the immune cell populations (e.g., T cells, myeloid-derived suppressor cells) by flow cytometry.
-
Signaling Pathways and Experimental Workflows
Caption: PGE2-EP4 Receptor Signaling Pathway and Point of Intervention by Antagonists.
References
- 1. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors | The EMBO Journal [link.springer.com]
MK-2894 vs. Celecoxib: A Comparative Analysis in Preclinical Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical anti-inflammatory performance of MK-2894, a selective EP4 receptor antagonist, and celecoxib, a selective COX-2 inhibitor. The following sections detail their distinct mechanisms of action, present comparative efficacy data from relevant in vivo models, and outline the experimental protocols utilized in these studies.
Mechanisms of Action: Targeting Different Points in the Prostaglandin E2 Pathway
Celecoxib and this compound both modulate the inflammatory cascade, but at different points in the prostaglandin E2 (PGE2) signaling pathway.
Celecoxib is a well-established nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins, including the pro-inflammatory PGE2.[2] By blocking COX-2, celecoxib effectively reduces the production of PGE2 at the site of inflammation, thereby mitigating pain and swelling.[2]
This compound , on the other hand, acts downstream of PGE2 synthesis. It is a potent and selective antagonist of the E prostanoid receptor 4 (EP4), one of the four receptors for PGE2.[3] The binding of PGE2 to the EP4 receptor triggers intracellular signaling cascades that contribute to inflammation and pain.[4] By blocking this interaction, this compound prevents the downstream effects of PGE2, offering a more targeted approach to modulating PGE2-driven inflammation.[4]
The distinct mechanisms are visualized in the signaling pathway diagram below.
Comparative Efficacy in Preclinical Inflammation Models
This section summarizes the available quantitative data for this compound and celecoxib in two standard preclinical models of inflammation: adjuvant-induced arthritis and carrageenan-induced paw edema in rats.
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established model of chronic inflammation that shares some pathological features with human rheumatoid arthritis.
| Compound | Model | Endpoint | Dose Range (mg/kg/day, p.o.) | Efficacy | Reference |
| This compound | Adjuvant-Induced Arthritis (Rat) | Chronic Paw Swelling | 0.1 - 10 (5 days) | ED₅₀ = 0.02 mg/kg/day. Complete inhibition at 0.1 mg/kg/day (ED₁₀₀). | [1] |
| Celecoxib | Adjuvant-Induced Arthritis (Rat) | Paw Swelling | 0.01 - 3 (twice daily, 10 days) | Significant inhibition of paw swelling. | 2 |
| Celecoxib | Adjuvant-Induced Arthritis (Rat) | Inflammatory Mediators | 5 (single dose) | Decreased levels of IL-6, IL-1β, TNF-α, and PGE₂. | [5] |
Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used acute inflammation model to evaluate the efficacy of anti-inflammatory drugs.
| Compound | Model | Endpoint | Dose Range (mg/kg, i.p.) | Efficacy | Reference |
| This compound | Carrageenan-Induced Hyperalgesia (Rat) | Pain Response | 0.1 - 10 (single dose, p.o.) | Dose-dependent inhibition of pain response. | [1] |
| Celecoxib | Carrageenan-Induced Paw Edema (Rat) | Paw Edema | 0.3 - 30 (single dose, i.p.) | Dose-dependent reduction in paw edema. | [6][7] |
| Celecoxib | Carrageenan-Induced Paw Edema (Rat) | Paw Edema | 30 (single dose, p.o.) | Prevented the full manifestation of edema. | 2 |
Experimental Protocols
This section provides detailed methodologies for the key in vivo experiments cited in this guide.
Adjuvant-Induced Arthritis (AIA) in Rats
This experimental workflow outlines the key steps in the AIA model.
Protocol Details:
-
Animals: Male Lewis rats are typically used.
-
Induction: Arthritis is induced by a subplantar injection of Mycobacterium butyricum suspended in mineral oil into one of the hind paws.[8]
-
Treatment: Oral administration of the test compounds (this compound or celecoxib) or vehicle is initiated after the establishment of arthritis, typically around day 10-15 post-adjuvant injection, and continues for a specified duration.[2]
-
Endpoints:
-
Paw Swelling: Paw volume is measured using a plethysmometer at various time points.
-
Arthritic Score: A visual scoring system is often used to assess the severity of arthritis in the paws.
-
Pain Response (Hyperalgesia): Nociceptive thresholds to mechanical or thermal stimuli are measured.
-
Histopathology: At the end of the study, joints are collected for histological examination to assess inflammation, cartilage degradation, and bone erosion.
-
Biomarkers: Levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and PGE2 in the paw tissue or serum can be quantified.[5]
-
Carrageenan-Induced Paw Edema in Rats
This workflow illustrates the procedure for the carrageenan-induced paw edema model.
Protocol Details:
-
Animals: Wistar or Sprague-Dawley rats are commonly used.
-
Pre-treatment: Animals are treated with the test compounds (this compound or celecoxib) or vehicle, typically via oral or intraperitoneal administration, a specified time before the carrageenan injection.[7]
-
Induction: A solution of carrageenan is injected into the subplantar tissue of the right hind paw to induce localized inflammation and edema.[9]
-
Endpoint: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) to determine the extent of edema.[7] The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the vehicle control group.
Summary and Conclusion
Both this compound and celecoxib demonstrate significant anti-inflammatory activity in preclinical models. Celecoxib, a COX-2 inhibitor, acts by reducing the overall production of pro-inflammatory prostaglandins. This compound, a selective EP4 antagonist, offers a more targeted approach by specifically blocking the action of PGE2 at its receptor.
The available data suggests that this compound is highly potent in the adjuvant-induced arthritis model, with an ED₅₀ in the low microgram per kilogram range. While a direct head-to-head study with celecoxib in the same AIA protocol with identical endpoints is not available in the public domain, the data indicates that both compounds are effective in mitigating the signs of chronic inflammation. In the acute carrageenan-induced inflammation model, both drugs effectively reduce edema and pain.
The choice between a COX-2 inhibitor and an EP4 antagonist for therapeutic development will likely depend on the specific inflammatory condition being targeted, the desired safety profile, and the potential for off-target effects. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these two distinct mechanisms for treating inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Effect of selective COX-2 inhibitor, celecoxib on adjuvant-induced arthritis model in irradiated rats [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating MK-2894's On-Target Effects: A Comparative Guide to siRNA-Mediated Target Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of MK-2894, a selective EP4 receptor antagonist. We focus on the use of small interfering RNA (siRNA) as a primary validation tool and offer a comparative analysis with other established techniques. This document includes detailed experimental protocols, quantitative data comparisons, and visual workflows to aid in the design and execution of robust target validation studies.
Introduction to this compound and On-Target Validation
This compound is a potent and selective antagonist of the E prostanoid receptor 4 (EP4), a G-protein coupled receptor (GPCR) involved in various physiological and pathological processes, including inflammation, pain, and oncology.[1][2][3] Validating that the observed pharmacological effects of this compound are directly attributable to its interaction with the EP4 receptor is a critical step in preclinical drug development. One of the most specific methods for on-target validation is the use of siRNA to silence the expression of the target gene, in this case, PTGER4, which encodes the EP4 receptor. By comparing the phenotypic and signaling outcomes of this compound treatment with those of PTGER4 siRNA-mediated knockdown, researchers can confidently attribute the compound's activity to its intended target.
Quantitative Comparison of this compound and PTGER4 siRNA
The primary mechanism of action of this compound is the inhibition of prostaglandin E2 (PGE2)-induced cyclic adenosine monophosphate (cAMP) production.[1] Silencing the PTGER4 gene should phenocopy this effect. Below is a comparative summary of the expected quantitative outcomes.
Table 1: Comparison of this compound and PTGER4 siRNA on EP4 Receptor Signaling
| Parameter | This compound | PTGER4 siRNA | Rationale |
| Target | EP4 Receptor Protein | PTGER4 mRNA | This compound is a small molecule inhibitor that binds to the receptor, while siRNA prevents the synthesis of the receptor. |
| PGE2-Induced cAMP Accumulation | IC50: 2.5 nM (HEK293 cells)[1] | Expected >90% inhibition with efficient knockdown | Both interventions are expected to significantly reduce the downstream signaling cascade initiated by PGE2 binding to the EP4 receptor. |
| Downstream Cytokine Regulation (e.g., IL-6, TNF-α) | Inhibition of pro-inflammatory cytokine production | Attenuation of PGE2-mediated cytokine modulation[4] | By blocking the EP4 pathway, both methods should lead to a decrease in the production of inflammatory cytokines that are regulated by this pathway. |
Experimental Protocols
Validating this compound's On-Target Effects using PTGER4 siRNA
This protocol outlines the key steps to compare the effects of this compound with PTGER4 siRNA on PGE2-induced cAMP accumulation.
Cell Culture and Transfection:
-
Cell Line Selection: Culture a suitable cell line endogenously expressing the EP4 receptor (e.g., HEK293, THP-1, or specific cancer cell lines).
-
siRNA Transfection:
-
Plate cells to achieve 50-70% confluency on the day of transfection.
-
Prepare siRNA complexes using a suitable transfection reagent according to the manufacturer's instructions. Use at least two independent PTGER4-targeting siRNAs and a non-targeting control siRNA.
-
Incubate cells with siRNA complexes for 24-48 hours.
-
Treatment and Endpoint Analysis:
-
This compound Treatment: Treat non-transfected cells with a dose range of this compound. Include a vehicle control (e.g., DMSO).
-
PGE2 Stimulation:
-
For both siRNA-transfected and this compound-treated cells, stimulate with a known concentration of PGE2 (e.g., 10 nM) for 15-30 minutes to induce cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
-
PTGER4 Knockdown Validation:
Data Analysis:
-
Compare the percentage of inhibition of PGE2-induced cAMP by this compound with the reduction in cAMP levels in PTGER4 siRNA-treated cells relative to the non-targeting control. A similar magnitude of inhibition provides strong evidence for on-target activity.
Visualizing Workflows and Pathways
PGE2-EP4 Signaling Pathway
Caption: PGE2-EP4 signaling pathway and points of intervention for this compound and siRNA.
Experimental Workflow for On-Target Validation
Caption: Experimental workflow for validating this compound's on-target effects using siRNA.
Comparison with Alternative On-Target Validation Methods
While siRNA is a powerful tool, other methods can also be employed for on-target validation. The choice of method depends on the specific research question, available resources, and the nature of the target.
Table 2: Comparison of On-Target Validation Methods
| Method | Principle | Advantages | Disadvantages |
| siRNA | Post-transcriptional gene silencing via mRNA degradation. | High specificity, transient effect, relatively low cost. | Incomplete knockdown, potential for off-target effects, delivery can be challenging in some cell types. |
| CRISPR/Cas9 Knockout | Permanent gene disruption at the genomic level. | Complete loss of function, stable cell lines can be generated. | Potential for off-target gene editing, can be lethal if the gene is essential, more time-consuming to generate knockout lines. |
| Alternative Small Molecule Inhibitors | Use of a structurally different inhibitor for the same target. | Provides orthogonal pharmacological validation. | The alternative inhibitor may have its own off-target effects, may not be available. |
Logical Relationship of Validation Methods
Caption: Logical flow for assessing the on-target effects of this compound using multiple validation methods.
Off-Target Effect Considerations
A critical aspect of validating a pharmacological agent is understanding its potential off-target effects. Similarly, the specificity of siRNA is a key consideration.
Table 3: Off-Target Profile Comparison
| Agent | Potential Off-Target Mechanisms | Mitigation Strategies |
| This compound | Binding to other prostanoid receptors or unrelated proteins. | Comprehensive selectivity screening against a panel of receptors and kinases. The discovery of this compound involved demonstrating high selectivity for the EP4 receptor over other EP receptors.[3] |
| PTGER4 siRNA | "Seed region" mediated binding to unintended mRNAs, leading to their degradation or translational repression. | Use of multiple siRNAs targeting different regions of the PTGER4 mRNA, bioinformatics analysis to predict potential off-targets, and performing rescue experiments.[9] |
Conclusion
Validating the on-target effects of a selective compound like this compound is paramount for its successful development. The use of PTGER4 siRNA offers a highly specific and reliable method to confirm that the observed pharmacological activities are mediated through the EP4 receptor. By comparing the downstream signaling and phenotypic effects of this compound with those induced by siRNA-mediated knockdown of the EP4 receptor, researchers can build a strong case for on-target engagement. This guide provides the necessary framework, including experimental protocols and comparative data, to design and interpret such validation studies effectively. Furthermore, considering alternative validation methods and being mindful of potential off-target effects for both the small molecule and the siRNA will ensure the generation of robust and reliable data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 7. researchgate.net [researchgate.net]
- 8. qiagen.com [qiagen.com]
- 9. biorxiv.org [biorxiv.org]
Comparative Analysis of MK-2894: An EP4 Receptor Antagonist in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro activity of MK-2894, a potent and selective antagonist of the E-type prostanoid receptor 4 (EP4), and other relevant alternatives in the context of cancer research. The EP4 receptor, activated by prostaglandin E2 (PGE2), is a critical signaling node in the tumor microenvironment, promoting cancer cell proliferation, invasion, and immune evasion.[1][2][3][4][5] Consequently, EP4 antagonists represent a promising therapeutic strategy.[1][2][4][6]
This document summarizes the available quantitative data for this compound and comparable EP4 antagonists, details relevant experimental protocols, and provides visual representations of the key signaling pathway and experimental workflows to support further research and drug development efforts.
In Vitro Activity of EP4 Antagonists: A Comparative Summary
The following table summarizes the reported in vitro activities of this compound and other selected EP4 antagonists. The data highlights the on-target potency of these compounds in blocking PGE2-induced signaling and, where available, their direct effects on cancer cell viability. It is important to note the current gap in publicly available data regarding the direct cytotoxic or anti-proliferative effects of this compound across a broad spectrum of cancer cell lines.
| Compound | Target | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | EP4 | HEK293 | cAMP Inhibition | 2.5 | [7][8] |
| HWB | cAMP Inhibition | 11 | [7] | ||
| Various Cancer Cell Lines | Cytotoxicity / Proliferation | Data Not Available | |||
| E7046 (Palupiprant) | EP4 | CT-26 WT (Colon Carcinoma) | Cytotoxicity | >100,000 | [6] |
| HEK293 (Reporter Assay) | cAMP Inhibition | 13.5 | [6] | ||
| Compound 36 (Indole-2-carboxamide derivative) | EP4 | CT-26 WT (Colon Carcinoma) | Cytotoxicity | 41,390 | [6] |
| MCF-7 (Breast Cancer) | Cytotoxicity | 46,730 | [6] | ||
| 4T1 (Breast Cancer) | Cytotoxicity | 79,470 | [6] | ||
| HEK293 (Reporter Assay) | cAMP Inhibition | 4.3 | [6] | ||
| ONO-AE3-208 | EP4 | PC-3 (Prostate Cancer) | Invasion & Migration | Inhibition Observed | |
| Medulloblastoma Cell Lines | Proliferation | No Inhibition Observed | [2] | ||
| L001 | EP4 | Pancreatic Cancer Cell Lines | Migration & Invasion | Inhibition Observed | [5] |
| HEK293 (Reporter Assay) | cAMP Inhibition | Single-nanomolar activity | [5] |
Experimental Protocols
To facilitate the cross-validation and further investigation of this compound and other EP4 antagonists, detailed protocols for key in vitro assays are provided below.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) in 100 µL of complete culture medium per well.[10] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound and other test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[10]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[11] Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.
cAMP Accumulation Assay
This functional assay measures the ability of an EP4 antagonist to inhibit PGE2-induced cyclic AMP (cAMP) production, a downstream signaling event of EP4 receptor activation.
Materials:
-
HEK293 cells overexpressing the human EP4 receptor
-
Cell culture medium
-
PGE2
-
This compound and other test compounds
-
cAMP assay kit (e.g., a competitive immunoassay or a reporter gene assay)
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Cell Seeding: Seed the EP4-expressing HEK293 cells in a suitable plate format (e.g., 96-well plate) and culture overnight.
-
Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period to prevent cAMP degradation.
-
Antagonist Incubation: Add varying concentrations of this compound or other EP4 antagonists to the cells and incubate for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of PGE2 (e.g., the EC80 concentration) and incubate for another defined period (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the antagonist concentration and determine the IC50 value for the inhibition of PGE2-induced cAMP accumulation.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: PGE2-EP4 Signaling Pathway in Cancer.
Caption: Experimental Workflow for a Cell Viability (MTT) Assay.
References
- 1. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Showdown: MK-2894 Versus Other Small Molecule EP4 Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the E-type prostanoid receptor 4 (EP4) antagonist MK-2894 against other notable small molecule inhibitors targeting the same pathway. This document synthesizes preclinical data on efficacy, potency, and pharmacokinetic profiles, offering a valuable resource for evaluating therapeutic candidates in oncology and inflammatory diseases.
The prostaglandin E2 (PGE2) receptor EP4 is a critical mediator in inflammation, pain, and cancer progression. Its role in modulating the tumor microenvironment and promoting immunosuppression has made it a prime target for therapeutic intervention. This compound has emerged as a potent and selective EP4 antagonist with demonstrated anti-inflammatory properties. This guide provides a comparative analysis of this compound with other key EP4 inhibitors: E7046, ONO-4578/BMS-986310, CR6086, CJ-042794, and the novel compound AMX12006 (compound 36).
In Vitro Potency and Selectivity: A Comparative Analysis
The in vitro potency of EP4 antagonists is a key indicator of their therapeutic potential. This is often determined by their ability to inhibit PGE2-induced cyclic AMP (cAMP) formation in cells engineered to express the human EP4 receptor.
| Compound | Target | IC50 (nM) | Assay System | Reference |
| This compound | Human EP4 | 2.5 | HEK293 cells | [1] |
| E7046 | Human EP4 | 13.5 | Not Specified | [2] |
| AMX12006 (Cpd 36) | Human EP4 | 4.3 | HEK293-hEP4 cells | [2] |
| ONO-4578/BMS-986310 | Mouse and Human EP4 | Single-digit nM | CHO cells | |
| CR6086 | Human EP4 | 22 | HEK293 cells | [3] |
| CJ-042794 | Human EP4 | pA2 = 8.6 | HEK293 cells | [4] |
Key Observations:
-
This compound demonstrates high potency with an IC50 of 2.5 nM.[1]
-
The novel compound AMX12006 (compound 36) also shows potent inhibition with an IC50 of 4.3 nM, reportedly superior to E7046 in the same study.[2]
-
ONO-4578/BMS-986310 is described as having single-digit nanomolar IC50 values.
-
CR6086 and E7046 are also potent inhibitors, with IC50 values in the low nanomolar range.[2][5][3]
-
CJ-042794 is a potent antagonist, with a pA2 value of 8.6, and has been shown to be highly selective for the EP4 receptor over other EP receptor subtypes.[6][4]
Preclinical Efficacy in In Vivo Models
The therapeutic potential of these EP4 antagonists has been evaluated in various animal models of inflammation and cancer.
Inflammatory Arthritis Models
The Adjuvant-Induced Arthritis (AIA) and Collagen-Induced Arthritis (CIA) models in rats are standard for assessing the efficacy of anti-inflammatory compounds.
| Compound | Model | Species | Key Findings | Reference |
| This compound | Adjuvant-Induced Arthritis | Rat | Dose-dependent inhibition of pain response and chronic paw swelling. | |
| CR6086 | Collagen-Induced Arthritis | Rat and Mouse | Significantly improved all features of arthritis; more effective than rofecoxib in rats and as effective as etanercept in mice. | [5] |
| CJ-042794 | Adjuvant-Induced Arthritis | Rat | Reversed paw swelling to normal levels, comparable to rofecoxib. | [4] |
Key Observations:
-
This compound has shown efficacy in a rat model of arthritis.
-
CR6086 has demonstrated striking disease-modifying anti-rheumatic drug (DMARD) effects in rodent models, outperforming a selective COX-2 inhibitor and showing comparable efficacy to a biologic DMARD.[5]
-
CJ-042794 was also effective in a rat arthritis model.[4]
Cancer Models
The antitumor activity of EP4 antagonists is often evaluated in syngeneic mouse tumor models, such as the CT-26 colon carcinoma model.
| Compound | Model | Species | Key Findings | Reference |
| AMX12006 (Cpd 36) | CT-26 Colon Carcinoma | Mouse | Demonstrated better antitumor efficacy than E7046 at the same dose. Combination with capecitabine significantly suppressed tumor growth. | [2] |
| E7046 | CT-26 Colon Carcinoma | Mouse | Reduced tumor growth and demonstrated synergistic antitumor activity when combined with an anti-CTLA-4 antibody. | |
| ONO-4578/BMS-986310 | CT26 and MC38 Colon Carcinoma | Mouse | Inhibited tumor growth; effect was immune-mediated. Enhanced antitumor effects when combined with an anti-PD-1 antibody. |
Key Observations:
-
AMX12006 (compound 36) showed superior antitumor efficacy compared to E7046 in a head-to-head study.[2]
-
Both E7046 and ONO-4578/BMS-986310 have demonstrated the ability to enhance the efficacy of immune checkpoint inhibitors, highlighting the immunomodulatory role of EP4 antagonism in the tumor microenvironment.[7]
Pharmacokinetic Profiles
A favorable pharmacokinetic profile is crucial for the clinical success of any drug candidate.
| Compound | Species | Key Pharmacokinetic Parameters | Reference |
| AMX12006 (Cpd 36) | Rat | Good oral bioavailability (F = 76.1%). | [2] |
| E7046 | Mouse | Oral bioavailability >31% with a half-life of 3 hours. | [2] |
| ONO-4578/BMS-986310 | Mouse | Excellent pharmacokinetic properties after oral dosing. |
Key Observations:
-
AMX12006 (compound 36) exhibits excellent oral bioavailability in rats.[2]
-
E7046 also has good oral bioavailability.[2]
-
ONO-4578/BMS-986310 is reported to have excellent pharmacokinetic properties in mice.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the EP4 signaling pathway and a general workflow for the evaluation of EP4 antagonists.
Caption: EP4 Receptor Signaling Pathway.
Caption: Experimental Workflow for EP4 Antagonist Evaluation.
Experimental Protocols
cAMP Functional Assay
This assay measures the ability of a compound to inhibit the production of cAMP induced by PGE2 in cells expressing the EP4 receptor.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human EP4 receptor.
-
Procedure:
-
Cells are plated in 96-well plates and incubated overnight.
-
The cells are then treated with various concentrations of the antagonist (e.g., this compound) for a specified time.
-
PGE2 is added to stimulate the EP4 receptor and induce cAMP production.
-
After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit.
-
-
Data Analysis: The IC50 value, the concentration of the antagonist that inhibits 50% of the PGE2-induced cAMP production, is calculated from the dose-response curve.
Adjuvant-Induced Arthritis (AIA) in Rats
This is a widely used model for rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.
-
Animal Model: Lewis or Sprague-Dawley rats.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the paw or base of the tail.
-
Treatment: The test compound (e.g., this compound) or vehicle is administered orally once daily, starting from the day of adjuvant injection or after the onset of disease.
-
Efficacy Evaluation: The severity of arthritis is assessed by measuring paw swelling (plethysmometry) and by histological analysis of the joints for inflammation, cartilage destruction, and bone resorption.
Syngeneic Tumor Models (e.g., CT-26 Colon Carcinoma)
These models are used to evaluate the antitumor efficacy of compounds in immunocompetent mice, allowing for the assessment of both direct antitumor effects and immunomodulatory effects.
-
Animal Model: BALB/c mice.
-
Tumor Implantation: CT-26 colon carcinoma cells are injected subcutaneously into the flank of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into groups and treated with the test compound (e.g., an EP4 antagonist), a vehicle control, or a combination therapy (e.g., with an immune checkpoint inhibitor).
-
Efficacy Evaluation: Tumor growth is monitored by measuring tumor volume at regular intervals. At the end of the study, tumors may be excised for histological and immunological analysis (e.g., flow cytometry to assess immune cell infiltration).
References
- 1. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of prostanoid EP4 receptor antagonist, CJ-042,794, in rat models of pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterisation of CR6086, a potent prostaglandin E2 receptor 4 antagonist, as a new potential disease-modifying anti-rheumatic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro pharmacological characterization of CJ-042794, a novel, potent, and selective prostaglandin EP(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of MK-2894's Anti-inflammatory Effects: A Comparative Guide for Researchers
A comprehensive analysis of the EP4 receptor antagonist MK-2894 and its alternatives in preclinical models of inflammation, providing researchers with comparative data and detailed experimental protocols to assess its reproducibility and therapeutic potential.
Introduction
This compound is a potent and selective antagonist of the E-type prostanoid receptor 4 (EP4), a key mediator in the inflammatory cascade.[1] The EP4 receptor is activated by prostaglandin E2 (PGE2), a lipid mediator produced at sites of inflammation that contributes to vasodilation, edema, and pain. By blocking the PGE2/EP4 signaling pathway, this compound and other EP4 antagonists offer a targeted approach to anti-inflammatory therapy, potentially avoiding the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that broadly inhibit prostaglandin synthesis. This guide provides a comparative overview of the in vitro and in vivo anti-inflammatory effects of this compound and other notable EP4 receptor antagonists, supported by detailed experimental protocols to aid in the reproducibility of these findings.
Comparative In Vitro Potency and Selectivity
The in vitro activity of EP4 receptor antagonists is primarily determined by their binding affinity (Ki) and functional inhibition (IC50) of the EP4 receptor. A high degree of selectivity for the EP4 receptor over other prostanoid receptor subtypes (EP1, EP2, EP3) is a critical attribute for minimizing off-target effects.
| Compound | EP4 Ki (nM) | EP4 IC50 (nM) | EP1 Ki (nM) | EP2 Ki (nM) | EP3 Ki (nM) | Selectivity (EP4 vs other EPs) |
| This compound | 0.56 [1] | 2.5 (HEK293 cells)[1], 11 (HWB cells)[1] | >1000 | >1000 | >1000 | >1785-fold vs other EPs |
| CJ-042794 | 3.16 (pKi 8.5)[2] | - | >1000 | >1000 | >1000 | >200-fold vs other EPs[2] |
| Grapiprant (CJ-023,423) | 449 | - | - | - | - | - |
| ER-819762 | - | - | No significant antagonism | No displacement of [3H]PGE2 | No significant antagonism | Selective for EP4 |
| E7046 | - | 13.5[3] | >10,000 | 928.2 | >10,000 | >74-fold vs EP2[3] |
| CR6086 | 16.6 | 22 | - | - | - | Selective for EP4[4] |
Table 1: Comparative In Vitro Potency and Selectivity of EP4 Receptor Antagonists. HWB: Human Whole Blood.
Comparative In Vivo Efficacy in Preclinical Models of Inflammation
The anti-inflammatory effects of EP4 receptor antagonists are commonly evaluated in rodent models of acute and chronic inflammation, such as the carrageenan-induced hyperalgesia/edema model and the adjuvant-induced arthritis (AIA) model.
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established model of chronic inflammation that shares pathological features with human rheumatoid arthritis.
| Compound | Route of Administration | Dose Range | Efficacy |
| This compound | Oral | 0.1 - 10 mg/kg/day | ED50 = 0.02 mg/kg/day for inhibition of chronic paw swelling[1] |
| CJ-042794 | Oral | Not specified | Reversed paw swelling to normal levels (Days 12-22)[3] |
| Grapiprant (CJ-023,423) | Oral | 30, 60, 100 mg/kg (twice daily) | Dose-dependent inhibition of paw swelling[5] |
| ER-819762 | Oral | 10, 30, 100 mg/kg/day | Suppressed disease in collagen-induced arthritis model[6] |
Table 2: Comparative Efficacy of EP4 Receptor Antagonists in the Rat Adjuvant-Induced Arthritis Model.
Carrageenan-Induced Hyperalgesia in Rats
This model assesses the ability of a compound to reduce acute inflammatory pain.
| Compound | Route of Administration | Dose Range | Efficacy |
| This compound | Oral | 0.1 - 10 mg/kg | Dose-dependent inhibition of mechanical hyperalgesia[1] |
| CJ-042794 | Oral | Not specified | ED50 = 4.7 mg/kg for inhibition of mechanical hyperalgesia[3] |
Table 3: Comparative Efficacy of EP4 Receptor Antagonists in the Rat Carrageenan-Induced Hyperalgesia Model.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound and other EP4 antagonists are mediated through the inhibition of the Prostaglandin E2 (PGE2) signaling pathway.
Caption: PGE2-EP4 Signaling Pathway and the Mechanism of Action of this compound.
Caption: General Experimental Workflow for Evaluating EP4 Antagonists.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay (for determining Ki)
-
Objective: To determine the binding affinity of the test compound for the human EP4 receptor.
-
Materials: Membranes from HEK293 cells overexpressing the human EP4 receptor, [3H]-PGE2 (radioligand), test compound, filtration apparatus.
-
Procedure:
-
Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of [3H]-PGE2.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound [3H]-PGE2.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay (for determining IC50)
-
Objective: To measure the ability of the test compound to inhibit PGE2-induced cyclic AMP (cAMP) production.
-
Materials: HEK293 cells overexpressing the human EP4 receptor, PGE2, test compound, cAMP assay kit.
-
Procedure:
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of PGE2.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the maximal PGE2-induced cAMP production.
-
In Vivo Models
1. Adjuvant-Induced Arthritis (AIA) in Rats
-
Objective: To evaluate the efficacy of the test compound in a model of chronic inflammation.
-
Animals: Male Lewis rats.
-
Induction of Arthritis:
-
Prepare a suspension of Mycobacterium butyricum in mineral oil (Complete Freund's Adjuvant - CFA).
-
Inject 0.1 mL of the CFA emulsion into the plantar surface of the right hind paw of each rat.[6]
-
-
Treatment:
-
Administer the test compound (e.g., this compound) or vehicle orally once daily, starting from the day of adjuvant injection or after the onset of arthritis.
-
-
Assessment:
2. Carrageenan-Induced Hyperalgesia in Rats
-
Objective: To assess the analgesic effect of the test compound on acute inflammatory pain.
-
Animals: Male Sprague-Dawley or Wistar rats.[8]
-
Induction of Hyperalgesia:
-
Treatment:
-
Administer the test compound or vehicle orally at a specific time point before or after the carrageenan injection.
-
-
Assessment:
Conclusion
This compound demonstrates high potency and selectivity for the EP4 receptor in vitro and significant anti-inflammatory and analgesic efficacy in preclinical models of both acute and chronic inflammation. The data presented in this guide, along with the detailed experimental protocols, provide a strong basis for the reproducibility of these findings. When compared to other EP4 antagonists, this compound exhibits a particularly low ED50 in the adjuvant-induced arthritis model, suggesting high in vivo potency. For researchers and drug development professionals, the targeted mechanism of action of EP4 antagonists like this compound represents a promising therapeutic strategy for inflammatory diseases. The provided protocols should facilitate further investigation and comparative analysis in this field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Effect of prostanoid EP4 receptor antagonist, CJ-042,794, in rat models of pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adjuvant-Induced Arthritis Model [chondrex.com]
- 5. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chondrex.com [chondrex.com]
- 7. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aragen.com [aragen.com]
- 9. Unilateral carrageenan injection into muscle or joint induces chronic bilateral hyperalgesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of MK-2894's Binding Profile: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding characteristics of MK-2894, a potent and selective EP4 receptor antagonist, with other notable alternatives. This document summarizes key binding affinity data, details relevant experimental protocols, and visualizes the associated signaling pathway and experimental workflows.
This compound has emerged as a significant tool in the study of inflammatory processes and oncology due to its high affinity and selectivity for the prostaglandin E2 receptor subtype 4 (EP4). Understanding its binding kinetics is crucial for elucidating its mechanism of action and for the development of novel therapeutics. While detailed kinetic parameters such as association (k_on_) and dissociation (k_off_) rates for this compound and its comparators are not extensively available in the public domain, a comparison of their binding affinities provides valuable insights into their potency and selectivity.
Comparative Binding Affinity of EP4 Receptor Antagonists
The following table summarizes the reported binding affinities (K_i_) and/or functional inhibitory concentrations (IC_50_) of this compound and other well-characterized EP4 receptor antagonists. Lower values indicate higher affinity or potency.
| Compound | Target Receptor | K_i_ (nM) | IC_50_ (nM) | Species | Reference(s) |
| This compound | EP4 | 0.56 | 2.5 | Human | [1] |
| Grapiprant (CJ-023,423) | EP4 | 13 | 35 (dog) | Human, Rat, Dog | [2] |
| ONO-AE3-208 | EP4 | 1.3 | - | Human | [3] |
| CJ-042794 | EP4 | ~3.2 (calculated from pK_i_ of 8.5) | 10 | Human | [4] |
| E7046 (Palupiprant) | EP4 | 23.14 | 13.5 | Human |
Experimental Protocols
The determination of binding affinity and kinetics for ligands targeting G-protein coupled receptors (GPCRs) like the EP4 receptor is commonly achieved through radioligand binding assays and Surface Plasmon Resonance (SPR).
Radioligand Binding Assay for EP4 Receptor
This method directly measures the interaction of a radiolabeled ligand with its receptor. For determining the binding affinity of a competitive antagonist like this compound, a competition binding assay is typically employed.
Objective: To determine the inhibitory constant (K_i_) of a test compound for the EP4 receptor.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor.
-
Membrane preparations from these cells.
-
Radioligand: [³H]-PGE₂ (the natural ligand for the EP4 receptor).
-
Test compounds (e.g., this compound and comparators).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Harvest HEK293 cells expressing the EP4 receptor and prepare membrane fractions through homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-PGE₂ (typically near its K_d_ value), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC_50_ value. The K_i_ value can then be calculated using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that allows for the real-time monitoring of binding events, enabling the determination of both association (k_on_) and dissociation (k_off_) rates.
Objective: To determine the kinetic rate constants (k_on_ and k_off_) for the binding of a compound to the EP4 receptor.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Purified, solubilized EP4 receptor.
-
Test compounds.
-
Running buffer appropriate for maintaining receptor stability.
-
Immobilization reagents (e.g., EDC/NHS for amine coupling).
Procedure:
-
Ligand Immobilization: The purified EP4 receptor is immobilized onto the surface of the sensor chip.
-
Analyte Injection: A solution containing the test compound (analyte) is flowed over the sensor chip surface.
-
Association Phase: The binding of the analyte to the immobilized receptor is monitored in real-time as an increase in the SPR signal. The rate of this increase is used to determine the association rate constant (k_on_).
-
Dissociation Phase: The analyte solution is replaced with a continuous flow of running buffer. The decrease in the SPR signal as the analyte dissociates from the receptor is monitored. The rate of this decrease is used to determine the dissociation rate constant (k_off_).
-
Data Analysis: The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the k_on_ and k_off_ values. The equilibrium dissociation constant (K_D_) can then be calculated as k_off_ / k_on_.
Visualizations
EP4 Receptor Signaling Pathway
The EP4 receptor is a G-protein coupled receptor that, upon binding its endogenous ligand prostaglandin E2 (PGE₂), primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Antagonists like this compound block this signaling cascade.
References
Assessing the Specificity of MK-2894 Against Other Prostanoid Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and functional potency of MK-2894, a selective EP4 receptor antagonist, against a panel of other human prostanoid receptors. The data presented is compiled from publicly available literature to assist researchers in evaluating the specificity of this compound for their applications.
Introduction to this compound and Prostanoid Receptor Specificity
This compound is a potent and selective antagonist of the human prostaglandin E2 receptor subtype 4 (EP4).[1][2] Prostanoid receptors, a family of G-protein coupled receptors (GPCRs), are activated by prostaglandins and other lipid mediators, playing crucial roles in a wide array of physiological and pathological processes, including inflammation, pain, and cancer. The family includes receptors for prostaglandin D2 (DP), prostaglandin E2 (EP1, EP2, EP3, EP4), prostaglandin F2α (FP), prostacyclin (IP), and thromboxane A2 (TP).[3] The therapeutic efficacy of targeting a specific prostanoid receptor is often dependent on the compound's selectivity, minimizing off-target effects that can arise from interactions with other receptors in the family. This guide focuses on the specificity profile of this compound.
Comparative Analysis of this compound Activity
The following tables summarize the binding affinity (Ki) and functional antagonist potency (IC50) of this compound against various human prostanoid receptors.
Table 1: Binding Affinity (Ki) of this compound for Human Prostanoid Receptors
| Receptor | Radioligand | Ki (nM) |
| EP4 | [³H]-PGE₂ | 0.56 [1][2] |
| EP1 | [³H]-PGE₂ | >10,000 |
| EP2 | [³H]-PGE₂ | >10,000 |
| EP3 | [³H]-PGE₂ | >10,000 |
| DP1 | [³H]-PGD₂ | >10,000 |
| FP | [³H]-PGF₂α | >10,000 |
| IP | [³H]-Iloprost | >10,000 |
| TP | [³H]-SQ29548 | >10,000 |
Table 2: Functional Antagonist Potency (IC50) of this compound at Human Prostanoid Receptors
| Receptor | Agonist | Functional Assay | IC50 (nM) |
| EP4 | PGE₂ | cAMP Inhibition | 2.5 [1][2] |
| EP1 | PGE₂ | Calcium Mobilization | >10,000 |
| EP2 | PGE₂ | cAMP Stimulation | >10,000 |
| EP3 | PGE₂ | cAMP Inhibition | >10,000 |
| DP1 | PGD₂ | cAMP Stimulation | >10,000 |
| FP | PGF₂α | Calcium Mobilization | >10,000 |
| IP | Iloprost | cAMP Stimulation | >10,000 |
| TP | U-46619 | Calcium Mobilization | >10,000 |
Experimental Methodologies
The data presented in this guide are based on standard in vitro pharmacological assays. The following sections describe the general principles and protocols for the key experiments cited.
Radioligand Binding Assays
Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest.
General Protocol:
-
Membrane Preparation: Membranes from cells recombinantly expressing the human prostanoid receptor of interest are prepared.
-
Incubation: The cell membranes are incubated with a fixed concentration of the specific radioligand and varying concentrations of the test compound (this compound).
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation)
Functional assays are employed to assess the ability of a compound to modulate the signaling activity of a receptor in response to an agonist. For Gs-coupled receptors (like EP2, EP4, DP1, and IP) and Gi-coupled receptors (like EP3), changes in intracellular cyclic adenosine monophosphate (cAMP) levels are commonly measured.
General Protocol for EP4 Antagonism:
-
Cell Culture: Cells stably expressing the human EP4 receptor are cultured.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound).
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of the agonist, prostaglandin E2 (PGE₂), to induce cAMP production.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a variety of commercially available assay kits (e.g., HTRF, ELISA, or luminescence-based biosensors).
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50) is determined by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the relevant signaling pathways and a typical experimental workflow for assessing compound specificity.
Caption: Prostanoid receptor signaling pathways and the antagonistic action of this compound on the EP4 receptor.
Caption: Experimental workflow for determining the specificity of this compound against a panel of prostanoid receptors.
Conclusion
Based on the available data, this compound is a highly potent and selective antagonist of the human EP4 receptor. Its binding affinity and functional inhibitory activity against other prostanoid receptors, including EP1, EP2, EP3, DP1, FP, IP, and TP, are significantly lower, indicating a favorable specificity profile. This high degree of selectivity makes this compound a valuable tool for investigating the specific roles of the EP4 receptor in various physiological and pathological contexts. Researchers should, however, consider the specific cellular context and expression levels of other prostanoid receptors in their experimental systems when interpreting data.
References
Benchmarking MK-2894: A Comparative Analysis Against Industry-Standard EP4 Antagonists and COX-2 Inhibitors
For Immediate Release
This guide provides a comprehensive performance benchmark of MK-2894, a potent and selective E-type prostanoid receptor 4 (EP4) antagonist, against a panel of industry-standard compounds. The document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data to aid in the evaluation of this compound for research and development purposes.
This compound is a second-generation EP4 antagonist that has demonstrated significant anti-inflammatory and analgesic properties in preclinical models.[1] Its mechanism of action involves the selective inhibition of the prostaglandin E2 (PGE2) subtype 4 receptor, a key mediator in inflammatory and pain pathways.[2][3] This targeted approach offers the potential for a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and cyclooxygenase-2 (COX-2) inhibitors.[4]
This guide will compare the in vitro and in vivo performance of this compound with other notable EP4 antagonists, including CJ-042794, CR6086, E7046, and ONO-4578/BMS-986310, as well as the well-established COX-2 inhibitor, Celecoxib.
Data Presentation
In Vitro Potency and Selectivity
The following table summarizes the in vitro binding affinity (Ki) and functional potency (IC50) of this compound and comparator compounds against the human EP4 receptor.
| Compound | Target | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) |
| This compound | EP4 Antagonist | 0.56 [4][5][6] | 2.5 [4][5][6] |
| CJ-042794 | EP4 Antagonist | 3.2[7] | 10[8] |
| CR6086 | EP4 Antagonist | 16.6[9][10] | 22[9][10] |
| E7046 | EP4 Antagonist | Not Reported | 10.19[11] |
| ONO-4578/BMS-986310 | EP4 Antagonist | Not Reported | Single-digit nM[12] |
| Celecoxib | COX-2 Inhibitor | Not Applicable | Not Applicable |
In Vivo Efficacy in Preclinical Models
The following table summarizes the in vivo efficacy of this compound and comparator compounds in rodent models of inflammation and pain.
| Compound | Model | Endpoint | Efficacy (ED50, mg/kg) |
| This compound | Rat Adjuvant-Induced Arthritis (AIA) | Inhibition of Paw Swelling | 0.02 (chronic) [5] |
| This compound | Rat Carrageenan-Induced Hyperalgesia | Inhibition of Pain Response | 0.36 [4] |
| CJ-042794 | Rat Carrageenan-Induced Hyperalgesia | Inhibition of Pain Response | 4.7[13] |
| CR6086 | Rat Collagen-Induced Arthritis (CIA) | Improvement in Arthritis Features | Not Reported |
| Celecoxib | Various Arthritis Models | Reduction in Pain and Inflammation | Dose-dependent |
Experimental Protocols
Radioligand Binding Assay (for Ki determination)
This assay determines the affinity of a compound for the EP4 receptor.
-
Membrane Preparation: Membranes are prepared from HEK293 cells overexpressing the human EP4 receptor.
-
Incubation: The cell membranes are incubated with a radiolabeled ligand (e.g., [3H]-PGE2) and varying concentrations of the test compound.
-
Filtration: The mixture is filtered to separate the bound and unbound radioligand.
-
Quantification: The radioactivity of the filter is measured using a scintillation counter.
-
Data Analysis: The Ki value is calculated from the competition binding curve.
cAMP Functional Assay (for IC50 determination)
This assay measures the antagonist's potency in blocking the canonical Gs signaling pathway of the EP4 receptor.
-
Cell Culture: HEK293 cells stably expressing the human EP4 receptor are cultured.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the antagonist.
-
Stimulation: The cells are then stimulated with PGE2 to induce cAMP production.
-
cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA-based).
-
Data Analysis: The IC50 value, the concentration of antagonist that inhibits 50% of the PGE2-induced cAMP production, is determined.
Rat Adjuvant-Induced Arthritis (AIA) Model
This is a widely used preclinical model of chronic inflammation and arthritis.
-
Induction of Arthritis: Arthritis is induced in rats by an intradermal injection of Freund's complete adjuvant into the paw.
-
Compound Administration: The test compound or vehicle is administered orally once daily.
-
Assessment of Paw Swelling: Paw volume is measured at regular intervals using a plethysmometer.
-
Data Analysis: The ED50 value, the dose that produces 50% of the maximum inhibition of paw swelling, is calculated.
Mandatory Visualization
References
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. First-in-human phase I study of immunomodulatory E7046, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacological characterisation of CR6086, a potent prostaglandin E2 receptor 4 antagonist, as a new potential disease-modifying anti-rheumatic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Effect of prostanoid EP4 receptor antagonist, CJ-042,794, in rat models of pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of MK-2894: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before considering disposal, it is crucial to handle MK-2894 with appropriate care. Although a comprehensive Safety Data Sheet (SDS) with specific hazard classifications for this compound is not publicly accessible, it is prudent to treat all research compounds with a high degree of caution.
General Handling Precautions:
-
Always wear appropriate personal protective equipment (PPE), including laboratory coats, safety glasses, and chemical-resistant gloves.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Prevent contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical advice.
-
Avoid eating, drinking, or smoking in areas where chemicals are handled and stored.
Step-by-Step Disposal Procedures
The disposal of any chemical waste must strictly adhere to institutional, local, state, and federal regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines before proceeding with any disposal activities.
Step 1: Waste Identification and Classification
All chemical waste must be treated as hazardous until proven otherwise.[1] In the absence of specific data for this compound, it should be managed as a chemical waste stream separate from regular trash.
Step 2: Segregation and Storage
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.[1]
-
Solid Waste:
-
Collect unused or expired this compound powder, as well as contaminated consumables (e.g., gloves, weigh boats, paper towels), in a designated, leak-proof solid waste container.
-
This container should be clearly labeled as "Hazardous Waste" or "Chemical Waste" and must specify the contents (e.g., "Solid Waste containing this compound").
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, compatible liquid waste container.
-
Do not mix different solvent waste streams unless explicitly permitted by your institution's EHS guidelines. For example, halogenated and non-halogenated solvents should generally be kept separate.[1]
-
The liquid waste container must be clearly labeled with the full chemical name of all components, their approximate concentrations, and the date the waste was first added.
-
-
Sharps Waste:
-
Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[1]
-
Step 3: Container Management
Proper management of waste containers is essential for a safe laboratory environment.
-
Labeling: All waste containers must be accurately and clearly labeled with their contents.[1]
-
Condition: Ensure that all waste containers are in good condition, free from leaks or external contamination.[1]
-
Closure: Keep waste containers securely closed except when actively adding waste.[1]
Step 4: Final Disposal
-
Institutional Procedures: Follow your institution's established procedures for chemical waste pickup. This typically involves contacting the EHS department to schedule a collection.
-
Do Not Dispose Down the Drain: Never dispose of chemical waste, including solutions containing this compound, down the sink.[1][2] This practice can lead to environmental contamination and may be a violation of regulations.
Data Presentation
Currently, there is no publicly available quantitative data specifically pertaining to the disposal of this compound, such as degradation profiles or environmental impact assessments. Researchers should operate under the precautionary principle and treat the compound as potentially hazardous to the environment.
Experimental Protocols
Detailed experimental protocols for the degradation or neutralization of this compound for disposal purposes are not available in the public domain. The recommended procedure is to transfer the waste to a licensed hazardous waste disposal facility via your institution's EHS department.
Mandatory Visualization
The following diagram illustrates the general workflow for the proper disposal of a research chemical like this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for MK-2894
For Researchers, Scientists, and Drug Development Professionals: This document provides crucial safety and logistical information for the handling and disposal of MK-2894, a potent EP4 receptor antagonist. Adherence to these guidelines is paramount to ensure personal safety and maintain a secure laboratory environment.
Immediate Safety and Handling Precautions
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous compounds and general laboratory safety standards for potent pharmaceutical agents dictate a cautious approach. This compound should be treated as a hazardous substance.
Key Hazards: Based on safety information for similar chemical entities, this compound is presumed to be toxic if swallowed, in contact with skin, or if inhaled.
Personal Protective Equipment (PPE): A multi-layered approach to personal protection is mandatory when handling this compound in its solid form or in solution.
| Protection Type | Required PPE | Rationale |
| Respiratory | NIOSH-approved respirator or a properly fitted fume hood | To prevent inhalation of airborne particles. |
| Hand | Chemical-resistant gloves (e.g., nitrile) | To avoid direct skin contact. |
| Eye | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Body | Laboratory coat, long pants, and closed-toe shoes | To prevent accidental skin exposure. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound. The following diagram outlines the key procedural steps.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
